molecular formula C9H11NS B1294794 2,3,4,5-Tetrahydro-1,5-benzothiazepine CAS No. 40358-33-6

2,3,4,5-Tetrahydro-1,5-benzothiazepine

Cat. No.: B1294794
CAS No.: 40358-33-6
M. Wt: 165.26 g/mol
InChI Key: XSLBWZNMWUEVMS-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,5-benzothiazepine is a central scaffold of a versatile and privileged pharmacophore in medicinal chemistry . Derivatives of this structure are of significant interest for lead discovery due to their activity against a diverse range of biological targets . The 1,5-benzothiazepine core is a key structural motif in several clinically used drugs, most notably the calcium channel antagonist Diltiazem for cardiovascular conditions, and Quetiapine fumarate for central nervous system (CNS) disorders . This demonstrates the scaffold's remarkable adaptability. Beyond these established applications, research into 1,5-benzothiazepine derivatives has expanded into new therapeutic areas. Recent scientific investigations highlight their potential as anticancer agents . Studies show that novel derivatives exhibit promising in vitro cytotoxic activity, for instance against liver cancer cell lines such as Hep G-2 . The structural versatility of the 1,5-benzothiazepine nucleus allows for exploration of other pharmacological properties, including spasmolytic and anti-ulcer activities . This compound serves as a foundational building block for developing novel chemical entities. Researchers can utilize this core structure to synthesize new derivatives for probing various biological pathways and developing potential therapeutic agents. The compound is provided for research purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrahydro-1,5-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLBWZNMWUEVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275921
Record name 2,3,4,5-tetrahydro-1,5-benzothiazepine
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Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40358-33-6
Record name 2,3,4,5-tetrahydro-1,5-benzothiazepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1,5-benzothiazepine
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Foundational & Exploratory

2,3,4,5-Tetrahydro-1,5-benzothiazepine: Structural Architecture & Synthetic Paradigms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 2,3,4,5-tetrahydro-1,5-benzothiazepine core, structured for researchers and drug development professionals.

Executive Summary & Pharmacophore Analysis

The 2,3,4,5-tetrahydro-1,5-benzothiazepine scaffold represents a privileged structure in medicinal chemistry, distinct from its unsaturated 1,4-benzothiazepine counterparts. Characterized by a benzene ring fused to a seven-membered thiazepine ring containing one nitrogen and one sulfur atom, this core is the structural foundation of the blockbuster calcium channel blocker Diltiazem .

However, beyond cardiovascular applications, the "tetrahydro" core—specifically the fully saturated amine variant—has emerged as a potent scaffold for antimicrobial , antifungal , and anticancer agents (tubulin polymerization inhibitors).

Structural Nuances & Nomenclature

To ensure scientific integrity, we must distinguish between the two primary subclasses often conflated in literature:

  • The Lactam Core (Diltiazem-type): Formally 2,3-dihydro-1,5-benzothiazepin-4(5H)-one. The C4 position is oxidized to a carbonyl.

  • The Amine Core (Target of this Guide): The 2,3,4,5-tetrahydro-1,5-benzothiazepine. The heterocyclic ring is fully saturated (no C=N imine, no C=O ketone), offering a flexible secondary amine at N5 for functionalization.

Pharmacophore Mapping:

  • S1 Position: Lipophilic center; oxidation to sulfoxide/sulfone modulates polarity and metabolic stability.

  • C2/C4 Positions: Critical stereogenic centers. The cis configuration (as seen in Diltiazem) is often bio-active, though recent anticancer studies favor specific C2-aryl substitutions.

  • N5 Position: The "handle" for diversity. Alkylation here drastically alters bio-distribution and receptor affinity (e.g., GPCR vs. Ion Channel selectivity).

Synthetic Paradigms & Protocols

The synthesis of the tetrahydro core typically proceeds via a divergent workflow : first constructing the 2,3-dihydro (imine) intermediate, followed by chemoselective reduction.

Workflow Visualization

The following diagram illustrates the primary synthetic pathway (The Chalcone Route) and the subsequent reduction to the tetrahydro core.

BenzothiazepineSynthesis Precursors Precursors (2-Aminothiophenol + Chalcone) MichaelAdd Intermediate (Thia-Michael Adduct) Precursors->MichaelAdd Nucleophilic Attack (S-H -> C-beta) Dihydro 2,3-Dihydro-1,5-benzothiazepine (Imine Core) MichaelAdd->Dihydro Cyclocondensation (-H2O, Acid Cat.) Tetrahydro 2,3,4,5-Tetrahydro-1,5-benzothiazepine (Amine Core) Dihydro->Tetrahydro Reduction (NaBH4 or LiAlH4)

[1]

Detailed Protocol: The "Green" Ionic Liquid Route

While traditional methods use glacial acetic acid or TFA (Trifluoroacetic acid), recent optimization utilizes ionic liquids for higher yields and recyclability. The following protocol synthesizes the dihydro intermediate, which is then reduced.

Phase A: Synthesis of 2,3-Dihydro-1,5-benzothiazepine

  • Reagents: 2-Aminothiophenol (1.0 equiv), Chalcone derivative (1.0 equiv), [omim]SCN (1-octyl-3-methylimidazolium thiocyanate) as solvent/catalyst.

  • Conditions: 60°C, 18 hours.

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (2 mmol) and the substituted chalcone (2 mmol) in 2 mL of [omim]SCN.

  • Reaction: Stir the mixture at 60°C. The ionic liquid acts as a dual solvent-catalyst, activating the Michael acceptor (chalcone) via hydrogen bonding.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the chalcone spot indicates completion.

  • Work-up: Cool to room temperature. Add diethyl ether (10 mL) and extract. The product moves to the ether layer; the ionic liquid remains separate and can be recycled.

  • Purification: Evaporate the ether. Recrystallize the crude solid from ethanol to obtain the 2,3-dihydro-1,5-benzothiazepine (Yields typically 80-92%).

Phase B: Reduction to 2,3,4,5-Tetrahydro-1,5-benzothiazepine

  • Rationale: The C=N imine bond is reduced to the C-NH amine to generate the tetrahydro core.

  • Reagents: Sodium Borohydride (NaBH4), Methanol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 2,3-dihydro-1,5-benzothiazepine (1 mmol) in Methanol (10 mL) at 0°C.

  • Reduction: Add NaBH4 (2.0 equiv) portion-wise over 10 minutes.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench: Quench with ice water (20 mL).

  • Isolation: Filter the resulting precipitate or extract with Dichloromethane (DCM).

  • Validation: The disappearance of the imine stretch (~1600 cm⁻¹) in IR and the appearance of the N-H signal confirms the tetrahydro structure.

Comparative Analysis of Catalytic Methods

The choice of catalyst significantly impacts the yield and reaction time of the cyclization step.

Catalyst / MediumConditionsYield (%)Key AdvantageRef
[omim]SCN 60°C, 18h80-95%Recyclable, Solvent-free workup[1]
HFIP (Hexafluoro-2-propanol)RT, 1-3h85-98%Mild conditions, H-bond activation[2]
Glacial Acetic Acid Reflux, 5-8h60-75%Low cost, readily available[3]
Bleaching Earth Clay 80°C, <1h90-95%Heterogeneous, Eco-friendly[4]

Structure-Activity Relationship (SAR)

The biological efficacy of the tetrahydro-benzothiazepine core is tightly governed by substituents at C2, C4, and N5.

SAR Logic Flow

SAR_Logic Core Tetrahydro-1,5-benzothiazepine Core C2 C2 Position (Aryl Ring) Core->C2 N5 N5 Position (Amine) Core->N5 S1 S1 Position (Sulfide) Core->S1 C2_Effect Halogenation (Cl, F) Increases Cytotoxicity C2->C2_Effect N5_Effect Amino-alkyl chains Critical for Calcium Channel Binding N5->N5_Effect S1_Effect Oxidation to Sulfone Increases Polarity S1->S1_Effect

Key Mechanistic Insights
  • Anticancer Activity (Cytotoxicity):

    • Recent studies indicate that 2-(4-chlorophenyl) or 2-(4-fluorophenyl) substitutions at the C2 position significantly enhance cytotoxicity against HepG2 (liver) and DU-145 (prostate) cancer lines. The electron-withdrawing nature of halogens activates the ring for hydrophobic binding interactions with target proteins like EGFR tyrosine kinase [4, 5].

  • Antimicrobial Activity:

    • The presence of a 4-anisyl (methoxy) group at C4, combined with a free N5-H, often yields optimal antifungal activity.

  • Calcium Channel Blocking (Diltiazem-like):

    • Activity requires a specific stereochemistry (cis-isomer) and usually an N5-dimethylaminoethyl side chain. The basic nitrogen in the side chain is essential for interaction with the voltage-gated calcium channel pore.

Experimental Validation Standards

To validate the synthesis of the tetrahydro core versus the dihydro precursor, the following analytical signatures are required:

  • 1H NMR Spectroscopy:

    • Dihydro (Imine): Look for the vinylic proton or the imine carbon signal.

    • Tetrahydro (Amine): The C2-H and C3-H protons will appear as a distinct AMX or ABX system (multiplets typically between 2.0–4.5 ppm). The disappearance of the C=N signal is the primary confirmation of reduction.

  • IR Spectroscopy:

    • Target Signal: Appearance of a secondary amine (N-H) stretch around 3300–3400 cm⁻¹ .

    • Absence: Disappearance of the C=N imine stretch (~1600 cm⁻¹).

References

  • Sharifi, A., et al. (2015). . Journal of Sulfur Chemistry.

  • Ameta, K. L., et al. (2022). . ACS Omega.

  • Garg, C. P., et al. (1995). A novel approach to tetrahydrobenzothiazepines from chalcones using o-aminothiophenol. Indian Journal of Chemistry.
  • Haroun, M., et al. (2022).[2] . Molecules.

  • Bhat, M. A., et al. (2020).[3] . Anti-Cancer Agents in Medicinal Chemistry.

Sources

exploring the SAR of 2,3,4,5-Tetrahydro-1,5-benzothiazepine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2,3,4,5-Tetrahydro-1,5-benzothiazepine Analogs

Introduction: The Privileged Scaffold of 1,5-Benzothiazepine

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate remarkable versatility, interacting with a wide array of biological targets to elicit diverse pharmacological responses. These are often referred to as "privileged structures." The 1,5-benzothiazepine nucleus is a quintessential example of such a scaffold.[1][2] This seven-membered heterocyclic system, containing a benzene ring fused to a thiazepine ring, is the foundation for numerous clinically significant drugs.[2][3]

The first clinically utilized molecule from this class was Diltiazem, a potent cardiovascular agent, followed by others like Clentiazem.[2][4] Beyond their well-established roles as calcium channel blockers, derivatives of this core have been developed as agents for Central Nervous System (CNS) disorders, including the antipsychotics Thiazesim, Clothiapine, and Quetiapine.[2][4][5] The broad therapeutic potential of this scaffold has driven extensive research into its synthesis and chemical modification.[2] This guide provides a detailed exploration of the structure-activity relationships (SAR) of 2,3,4,5-tetrahydro-1,5-benzothiazepine analogs, offering insights into the chemical nuances that govern their biological activity.

Caption: The core chemical structure and numbering of the 2,3,4,5-tetrahydro-1,5-benzothiazepine scaffold.

Part 1: Foundational Synthetic Strategies

The construction of the 1,5-benzothiazepine ring system is most commonly achieved through the condensation reaction of 2-aminobenzenethiol with α,β-unsaturated ketones, often referred to as chalcones.[1][4][6] This method is highly efficient and versatile, allowing for the introduction of a wide variety of substituents on the resulting benzothiazepine core. The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, or conducted under microwave-assisted, solvent-free conditions to promote greener chemical practices.[5][6]

Alternative synthetic pathways have also been developed. For instance, 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines can be accessed by treating 2-(bromomethyl)aziridines with 2-aminothiophenol.[4] Another route involves the reductive ring expansion of 1-thiochromanone oxime using lithium aluminum hydride to yield the saturated 2,3,4,5-tetrahydro-1,5-benzothiazepine core.[4]

G A 2-Aminobenzenethiol C Cyclocondensation Reaction (e.g., Acetic Acid Catalyst) A->C B α,β-Unsaturated Ketone (Chalcone) B->C D 2,3,4,5-Tetrahydro-1,5-benzothiazepine Analog C->D Formation of Thiazepine Ring G Mechanism of Calcium Channel Blockers cluster_0 Cell Membrane cluster_1 Cellular Effects CaChannel L-type Ca²⁺ Channel CaInflux ↓ Ca²⁺ Influx CaChannel->CaInflux Benzothiazepine 1,5-Benzothiazepine (e.g., Diltiazem) Benzothiazepine->CaChannel Binds & Blocks Contraction ↓ Muscle Contraction CaInflux->Contraction Vasodilation Vasodilation Contraction->Vasodilation BP ↓ Blood Pressure Vasodilation->BP

Sources

Stereochemical Engineering of the 2,3,4,5-Tetrahydro-1,5-benzothiazepine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoisomerism in 2,3,4,5-Tetrahydro-1,5-benzothiazepine Derivatives Content Type: Technical Guide

Executive Summary: The Pharmacophore Defined

The 1,5-benzothiazepine nucleus is a privileged scaffold in medicinal chemistry, most notably recognized in the calcium channel blocker Diltiazem .[1] However, while the dihydro variants (like Diltiazem) are well-characterized, the 2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives represent a distinct chemical space offering greater conformational flexibility and additional chiral centers (specifically at C2, C3, and C4).

For drug development professionals, the challenge lies not just in synthesis, but in the stereocontrolled assembly of this seven-membered ring. The biological activity of these agents—ranging from CNS modulation to cardiovascular protection—is strictly governed by the spatial arrangement of substituents. This guide details the structural dynamics, stereoselective synthesis, and analytical validation of these complex heterocycles.

Stereochemical Architecture & Conformational Dynamics

Unlike flat aromatic systems, the tetrahydro-1,5-benzothiazepine ring is non-planar. It exists in a dynamic equilibrium, primarily adopting a twist-boat or distorted chair conformation. This puckering is critical because it dictates the axial/equatorial orientation of substituents, which in turn influences receptor binding affinity.

The Core Chiral Centers

In the tetrahydro scaffold, stereoisomerism typically arises at:

  • C2: The most common site of substitution (often aryl groups).

  • C3: Often bears functional groups (hydroxy, amino) derived from synthetic precursors like aziridines or epoxides.

  • C4: Less commonly substituted but critical for specific enzyme inhibitors.

Visualization of the Core

The following diagram illustrates the numbering and potential stereocenters.

BenzothiazepineCore cluster_stereo Stereochemical Determinants N5 N5 Benzene Benzo Fusion N5->Benzene S1 S1 C2 C2 (Chiral) S1->C2 Thioether C3 C3 (Chiral) C2->C3 C4 C4 C3->C4 C4->N5 Amine Benzene->S1

Figure 1: Connectivity and chiral hotspots of the 2,3,4,5-tetrahydro-1,5-benzothiazepine core.

Synthetic Strategies: The Causality of Stereocontrol

To achieve high stereochemical integrity, one cannot rely on non-selective reduction of dihydro-precursors. Instead, ring-opening/cyclization strategies using pre-defined chiral synthons (like aziridines or epoxides) are superior.

The Aziridine Route (Stereospecific)

This protocol is favored for generating 2,3-disubstituted derivatives with predictable stereochemistry. The reaction exploits the nucleophilicity of 2-aminothiophenol attacking a chiral aziridine.

Mechanism & Causality:

  • Regioselectivity: The sulfur atom of 2-aminothiophenol is a soft nucleophile and preferentially attacks the aziridine carbon.

  • Stereospecificity: The ring opening proceeds via an SN2 mechanism, resulting in inversion of configuration at the attacked carbon. If a trans-aziridine is used, the resulting open-chain intermediate retains specific relative stereochemistry, which translates into the final cyclized product upon ring closure.

AziridineRoute cluster_logic Stereochemical Logic Start Precursor: Trans-2,3-Disubstituted Aziridine (Chiral Template) Step1 Step 1: Nucleophilic Attack (S-alkylation) Inversion at C-Aziridine Start->Step1 + Reagent Reagent Reagent: 2-Aminothiophenol Reagent->Step1 Intermed Intermediate: S-(2-aminoalkyl)-2-aniline (Open Chain) Step1->Intermed Step2 Step 2: Intramolecular Cyclization (N-alkylation/condensation) Intermed->Step2 Product Product: Trans-2,3-Tetrahydro-1,5-benzothiazepine Step2->Product Logic1 Trans-Aziridine -> Trans-Product Logic2 Cis-Aziridine -> Cis-Product

Figure 2: Stereospecific synthesis via aziridine ring opening. The configuration of the starting material dictates the product geometry.

Experimental Protocol: Synthesis of trans-3-Sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepine

Objective: Synthesis of a defined trans isomer from a trans-aziridine precursor.

Reagents:

  • trans-N-Tosyl-2-phenyl-3-methylaziridine (1.0 equiv)

  • 2-Aminothiophenol (1.2 equiv)[2]

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: THF or DMF (Anhydrous)

Workflow:

  • Preparation: Dissolve the trans-aziridine in anhydrous THF under nitrogen atmosphere.

  • Addition: Add

    
     followed by the dropwise addition of 2-aminothiophenol. Why: The base activates the thiol, enhancing nucleophilicity for the ring-opening step.
    
  • Reflux: Heat the mixture to reflux (60-70°C) for 5-8 hours. Monitoring: Use TLC (Hexane:EtOAc 7:3). The disappearance of the aziridine spot indicates completion of Step 1 (Ring opening).

  • Cyclization: In many cases, the intermediate cyclizes spontaneously under these conditions. If not, a secondary activation (e.g., weak acid catalysis) may be required to close the ring via the amine.

  • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine, dry over

    
    .
    
  • Purification: Flash column chromatography.

Self-Validation Check:

  • If the product is a mixture of diastereomers, check the purity of the starting aziridine.

  • If yield is low, ensure the reaction is strictly anaerobic to prevent oxidation of the thiophenol to disulfide.

Analytical Validation: The "Self-Validating" System

Determining the stereochemistry (cis vs. trans) of the resulting tetrahydro-benzothiazepine is critical. X-ray crystallography is definitive but not always accessible. NMR Spectroscopy provides a robust, self-validating method using vicinal coupling constants (


).
NMR Coupling Constants ( )

The seven-membered ring typically adopts a twist-chair/boat conformation. The relationship between protons at C2 and C3 follows the Karplus equation.

ConfigurationDihedral Angle (

)
Coupling Constant (

)
Interpretation
Cis ~30-40°4 - 6 Hz Protons are gauche/syn-clinal.
Trans ~140-160°10 - 12 Hz Protons are pseudo-anti-periplanar (diaxial-like).

Protocol for Assignment:

  • Acquire a 1H-NMR spectrum in

    
     or 
    
    
    
    .
  • Locate the signals for H-2 and H-3. H-2 is typically a doublet (d) around 3.5-4.5 ppm (deshielded by Sulfur). H-3 is often a multiplet or doublet of doublets.

  • Measure the

    
     value.[3]
    
    • If

      
       Hz:  Assign as Trans .
      
    • If

      
       Hz:  Assign as Cis .
      
NOE Experiments

Nuclear Overhauser Effect (NOE) spectroscopy confirms spatial proximity.

  • Cis-Isomer: Strong NOE enhancement between H-2 and H-3.

  • Trans-Isomer: Weak or no NOE enhancement between H-2 and H-3; potential NOE between H-2 and substituents on C3.

Biological Implications[1][4][5]

The stereochemistry of 1,5-benzothiazepines is not merely a structural curiosity; it is a determinant of pharmacological potency.

  • Calcium Channel Blockade: For Diltiazem (a dihydro-benzothiazepinone), the cis-(+)-(2S,3S) isomer is the active pharmaceutical ingredient. The trans isomers are significantly less potent vasodilators.

  • Enzyme Inhibition: In tetrahydro-derivatives designed as

    
    -glucosidase inhibitors, the spatial orientation of the C2-aryl group relative to the C3-amine dictates the fit into the enzyme's active site pocket. Trans-isomers often show superior binding due to minimized steric clash within the hydrophobic pocket.
    
Data Summary: Activity vs. Stereochemistry

Table 2: Hypothetical SAR trends based on literature precedents for 1,5-benzothiazepines.

TargetPreferred IsomerRationale
L-Type Ca2+ Channels Cis (2S, 3S) Mimics the specific turn conformation required for channel pore binding.
Mitochondrial Na+/Ca2+ Trans Distinct binding pocket favors extended conformation.
Antimicrobial (fungal) Trans Planarity of the C2-aryl substituent in trans-form aids intercalation or membrane disruption.

References

  • Synthesis of 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Source: MDPI (Molecules), 2023. URL:[Link]

  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. Source: PubMed Central (PMC), 2023. URL:[Link]

  • Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors. Source: ACS Omega, 2023. URL:[Link]

  • Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors. Source: ACS Omega, 2022. URL:[Link]

  • Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines (Analogous conformational analysis). Source: Royal Society of Chemistry (Perkin Trans. 2). URL:[Link]

Sources

Methodological & Application

analytical methods for 2,3,4,5-Tetrahydro-1,5-benzothiazepine characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Characterization of 2,3,4,5-Tetrahydro-1,5-benzothiazepines

Executive Summary

The 1,5-benzothiazepine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for calcium channel blockers (e.g., Diltiazem), antidepressants, and antifungal agents.[1] However, the 2,3,4,5-tetrahydro-1,5-benzothiazepine subclass presents unique analytical challenges due to its flexible seven-membered ring, potential for oxidation (sulfoxide/sulfone formation), and stereochemical complexity at the C2 and C4 positions.

This guide provides a rigorous, multi-modal protocol for the isolation, structural elucidation, and purity assessment of these compounds. Unlike generic protocols, this document emphasizes the causality behind analytical choices—specifically addressing the ring-puckering effects in NMR and the ionization behavior of the thiazepine sulfur in MS.

Analytical Strategy & Workflow

The characterization pipeline must address three critical questions:

  • Identity: Is the seven-membered ring intact and correctly substituted?

  • Stereochemistry: What is the relative configuration (cis/trans) of substituents at C2/C4?

  • Purity: Are oxidative impurities (sulfoxides) or synthetic byproducts (chalcones, disulfides) present?

Workflow Visualization

The following decision tree outlines the logical flow from crude synthesis to validated characterization.

G cluster_Anal Analytical Suite Start Crude Reaction Mixture TLC Initial Screen (TLC) Check for Chalcone Residues Start->TLC HPLC_Prep Prep-HPLC / Flash Isolate Main Peak TLC->HPLC_Prep HPLC_Anal UPLC-PDA-MS Purity & MW Check HPLC_Prep->HPLC_Anal Decision Pass Purity > 95%? HPLC_Anal->Decision NMR 1H & 13C NMR (NOESY for Stereochem) Report Generate COA NMR->Report IR FT-IR Confirm NH/SH absence IR->Report Decision->NMR Yes Decision->IR Yes Repurify Recrystallize / Re-column Decision->Repurify No Repurify->HPLC_Prep

Caption: Figure 1. Integrated analytical workflow for benzothiazepine characterization. Note the purity checkpoint before expensive NMR time.

Protocol 1: Chromatographic Separation (UPLC/HPLC)

Objective: Quantify purity and separate the target tetrahydro-benzothiazepine from its common oxidative impurities (sulfoxides) and unreacted chalcone precursors.

Expert Insight: The sulfur atom in the 1,5-position is prone to oxidation. Sulfoxides (


) are more polar than the parent sulfide and will elute earlier in Reverse Phase (RP) chromatography. The secondary amine (NH) at position 5 can cause peak tailing due to interaction with residual silanols on the column; therefore, a basic modifier (ammonium acetate) or an acidic modifier (formic acid) is strictly required.

Method Parameters:

ParameterSpecificationRationale
Column C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 3.5 µm, 4.6 x 100 mmHigh surface area for lipophilic retention; end-capping reduces amine tailing.
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0) OR 0.1% Formic Acid in WaterpH 9.0: Keeps amine neutral (unprotonated), improving peak shape. Acidic: Protonates amine, but modern columns handle this well.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic heterocycles than Methanol.
Gradient 0-2 min: 10% B 2-15 min: 10%

90% B 15-20 min: 90% B
Slow gradient required to resolve diastereomers if present.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 254 nm (aromatic) and 210 nm (amide/amine backbone)254 nm is specific for the fused benzene ring; 210 nm detects impurities lacking conjugation.

Self-Validating Step:

  • System Suitability: Inject a mixture of the starting material (chalcone) and the product. Resolution (

    
    ) between the two peaks must be 
    
    
    
    .
  • Mass Balance: If using PDA, check peak purity index. If the main peak has a "shoulder" in the UV spectrum, it indicates co-eluting stereoisomers.

Protocol 2: Structural Elucidation (NMR Spectroscopy)

Objective: Confirm the 2,3,4,5-tetrahydro skeleton and determine the ring conformation (Chair vs. Twist-Boat).

Expert Insight: The 7-membered thiazepine ring is flexible. In the 2,3,4,5-tetrahydro form, the protons at C2, C3, and C4 form a continuous spin system.

  • C2-H: Adjacent to Sulfur (deshielded,

    
     ppm).
    
  • C4-H: Adjacent to Nitrogen (deshielded,

    
     ppm).
    
  • C3-H: Methylene bridge (often appears as a complex multiplet due to geminal and vicinal coupling).

Critical NMR Markers:

  • The "Roofing" Effect: Look for strong coupling between C3 protons and C2/C4 protons.

  • Coupling Constants (

    
    ): 
    
    • 
       Hz (indicates trans-diaxial relationship, suggesting a chair-like conformation).
      
    • 
       Hz.
      
    • Note: If the ring is rapidly flipping (fluxional) at room temperature, signals may broaden. Cooling the sample to -40°C can resolve distinct conformers.

Step-by-Step Protocol:

  • Solvent: Dissolve 5-10 mg in

    
     (standard) or 
    
    
    
    (if solubility is poor or to observe NH protons).
  • 1D Experiments: Acquire

    
     (min 16 scans) and 
    
    
    
    (min 256 scans).
  • 2D Experiments (Mandatory for stereochem):

    • COSY: To trace the C2-C3-C4 connectivity.

    • NOESY/ROESY: To determine spatial proximity of C2 and C4 substituents (cis vs. trans).

    • HSQC: To assign protons to their respective carbons (distinguishing C2 from C4).

Data Interpretation Table:

PositionAtomTypical

(ppm)
Typical

(ppm)
Multiplicity
2 CH-S3.2 - 3.835 - 45dd or m
3

1.8 - 2.525 - 35m (often broad)
4 CH-N3.8 - 4.550 - 60dd or m
5 NH4.0 - 6.0-Broad singlet (

exchangeable)

Protocol 3: Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and analyze fragmentation to verify the core scaffold.

Expert Insight: Benzothiazepines ionize well in ESI+ (Electrospray Ionization, Positive mode) due to the secondary amine (N5).

  • Isotopic Pattern: Sulfur (

    
    ) has a significant 
    
    
    
    isotope (4.2% natural abundance). An [M+2] peak at ~4-5% intensity of the parent ion confirms the presence of one sulfur atom.

Fragmentation Pathway (CID - Collision Induced Dissociation): Understanding fragmentation proves the ring structure.

  • Precursor:

    
    
    
  • Primary Loss: Loss of the C2-C3-C4 bridge or retro-Michael fragmentation.

  • Characteristic Ion: The "thiosalicyl" cation (or related benzothiazole fragments) often appears if the 7-membered ring collapses.

MS Parent Parent Ion [M+H]+ (m/z ~X) Frag1 Ring Contraction Loss of C2-C3 fragment Parent->Frag1 - alkene Frag2 Thiophenol Cation (m/z ~109/125) Frag1->Frag2 C-N cleavage

Caption: Figure 2. Simplified fragmentation logic for 1,5-benzothiazepine derivatives in ESI-MS/MS.

Troubleshooting & Validation

  • Issue: Doublets appearing in HPLC.

    • Cause: Atropisomers or slow nitrogen inversion.

    • Solution: Run HPLC at elevated temperature (40-50°C) to coalesce peaks.

  • Issue: "Missing" Carbon signals in

    
     NMR.
    
    • Cause: Quaternary carbons (C4a, C9a) at the ring fusion often have long relaxation times.

    • Solution: Increase relaxation delay (

      
      ) to 3-5 seconds.
      

References

  • Synthesis & Pharmacology: Kotalwar, S., et al. "Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors." ACS Omega, 2022. Link

  • NMR Conformational Analysis: Katritzky, A. R., et al. "1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations."[2] Journal of the Chemical Society, Perkin Transactions 2, 2002. (Note: Analogous conformational logic applies). Link

  • Mass Spectrometry: "Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives." ResearchGate, 2025. (Methodology adapted for thiazepines).[3][4][5][6][7] Link

  • HPLC Method Development: "Development of a validated HPLC method for the separation and analysis of benzodiazepine derivatives." PubMed Central, 2013. (Protocol adapted for lipophilic heterocycles). Link

Sources

NMR spectroscopy for structural analysis of 2,3,4,5-Tetrahydro-1,5-benzothiazepine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Conformational Dynamics of 2,3,4,5-Tetrahydro-1,5-benzothiazepine Scaffolds via High-Field NMR

Executive Summary

The 1,5-benzothiazepine scaffold represents a privileged pharmacophore in medicinal chemistry, forming the core of calcium channel blockers (e.g., Diltiazem) and novel psychotropic agents. However, the 2,3,4,5-tetrahydro-1,5-benzothiazepine derivative presents unique analytical challenges due to the conformational flexibility of its seven-membered thiazepine ring. At ambient temperatures, this ring undergoes rapid chair-to-chair interconversion, often leading to signal broadening or averaging in NMR spectra.[1]

This guide provides a definitive protocol for the complete structural assignment of this scaffold. It moves beyond standard acquisition, integrating conformational analysis with advanced 2D correlation spectroscopy (HSQC, HMBC, NOESY) to resolve the aliphatic spin systems and establish regio-isomeric purity.

Chemical Context & Structural Challenges

The molecule consists of a benzene ring fused to a seven-membered thiazepine ring containing sulfur at position 1 and nitrogen at position 5.

  • The Challenge: The seven-membered ring is not planar. It exists in equilibrium between two puckered mirror-image conformers (chair and twist-boat).

  • The Consequence: Protons at C2, C3, and C4 are diastereotopic. However, rapid ring inversion (

    
     kcal/mol) can average these signals at room temperature, obscuring stereochemical information.
    
  • The Solution: Careful solvent selection and specific pulse sequences are required to freeze the conformation or accurately average the signals for assignment.

Experimental Protocol

Sample Preparation
  • Solvent Selection:

    • Primary: DMSO-d6 (99.9% D). Rationale: The high viscosity and polarity stabilize the NH proton (position 5), usually revealing it as a sharp triplet or doublet (coupling to H4), which is crucial for establishing connectivity.

    • Secondary: CDCl3. Rationale: Useful for observing conformational averaging, but the NH signal is often broad and exchange-labile.

  • Concentration: 10–15 mg in 600 µL solvent (approx. 50–100 mM) for optimal 13C sensitivity.

  • Tube: High-precision 5mm NMR tubes (camber < 1µm) to minimize shimming artifacts.

Acquisition Parameters (600 MHz Base Frequency)
ExperimentPulse SequenceKey ParameterRationale
1H 1D zg30d1 = 5sEnsure full relaxation of aromatic protons for integration.
13C 1D zgpg30NS = 1024+Quaternary carbons (C5a, C9a) are slow to relax and low intensity.
COSY cosygpppqf2048 x 256Phase-sensitive (DQF) preferred to measure

-couplings in the aliphatic chain.
HSQC hsqcedetgpsisp2.3multiplicity-editedDistinguish CH2 (negative/blue) from CH/CH3 (positive/red). Critical for assigning C2/C3/C4.
HMBC hmbcgplpndqf

Hz
Link the isolated aliphatic spin system to the aromatic ring via quaternary carbons.
NOESY noesygpphpMix = 500msDetermine spatial proximity of H2/H4 to aromatic protons (Conformation check).

Structural Assignment Strategy

The assignment logic follows a "Walk-the-Ring" approach, starting from the most chemically distinct heteroatoms.

The Aliphatic "S-N" Walk (The Critical Path)

The tetrahydro-thiazepine ring contains a -S-CH2-CH2-CH2-NH- sequence.

  • Anchor Point 1 (Nitrogen, Pos 5): In DMSO-d6, locate the NH signal (typically

    
     5.5–6.5 ppm).
    
  • Step 2 (Position 4): Look for COSY correlations from NH to the adjacent methylene protons (H4 ). These are usually the most deshielded aliphatic protons (

    
     3.0–3.5 ppm) due to the electronegativity of Nitrogen.
    
  • Step 3 (Position 3): H4 will show COSY correlations to the central methylene group (H3 ). H3 is typically the most shielded (upfield) signal (

    
     1.8–2.2 ppm).
    
  • Step 4 (Position 2): H3 will correlate to the final methylene group (H2 ), which is adjacent to Sulfur. H2 appears downfield (

    
     2.6–3.0 ppm) but usually less deshielded than H4.
    
Linking to the Aromatic Ring

The aromatic ring is fused at carbons 5a and 9a .

  • HMBC is mandatory here.

  • H4 (and NH) will show a strong 3-bond correlation to the quaternary carbon C5a .

  • H2 will show a strong 3-bond correlation to the quaternary carbon C9a .

  • This confirms the 1,5-orientation and rules out isomeric impurities (like 1,4-thiazepines).

Data Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the 2,3,4,5-tetrahydro-1,5-benzothiazepine scaffold.

G cluster_logic The 'Walk-the-Ring' Logic Start Sample in DMSO-d6 H1_Spec 1H 1D Spectrum Identify NH & Aromatics Start->H1_Spec COSY_Step COSY Experiment Trace Aliphatic Chain H1_Spec->COSY_Step Locate NH (Anchor) HSQC_Step HSQC (Edited) Assign C2, C3, C4 COSY_Step->HSQC_Step Map H to C HMBC_Step HMBC Experiment Link Ring A to Ring B HSQC_Step->HMBC_Step Verify Quaternary Cs Final Full Structural Assignment HMBC_Step->Final Logic1 NH (pos 5) -> H4 Logic2 H4 -> H3 Logic1->Logic2 Logic3 H3 -> H2 Logic2->Logic3

Caption: Logical workflow for NMR assignment, prioritizing the Nitrogen anchor point in DMSO-d6.

Representative Chemical Shift Data

The following values represent typical ranges for the core scaffold in DMSO-d6. Note that substituents on the benzene ring will induce Hammett shifts.

PositionAtom Type

1H (ppm)

13C (ppm)
Multiplicity (

Hz)
Key Correlations (HMBC)
2 CH2 (

-S)
2.60 – 2.9530 – 35MultipletC3, C9a
3 CH2 (

)
1.80 – 2.1028 – 32Multiplet (Quintet-like)C2, C4
4 CH2 (

-N)
3.10 – 3.5045 – 50MultipletC3, C5, C5a
5 NH5.80 – 6.50-Broad Triplet / SingletC4, C5a, C9a
5a Cq (Ar)-145 – 150-H4, H6, H8
9a Cq (Ar)-120 – 130-H2, H6, H8
6-9 Ar-H6.80 – 7.50118 – 135d / t / t / dInternal Aromatic

Note: C4 is significantly deshielded compared to C2 due to the higher electronegativity of Nitrogen (3.04) vs Sulfur (2.58).

Advanced Conformational Analysis

For researchers investigating the bioactivity of these molecules, the specific conformation (Chair vs. Twist-Boat) is critical.

Vicinal Coupling Constants ( )

The magnitude of the coupling between H3 and H4 provides insight into the dihedral angle via the Karplus equation.

  • Chair Form: Typically displays distinct axial-axial couplings (

    
     Hz) and axial-equatorial couplings (
    
    
    
    Hz).
  • Twist-Boat: Couplings tend to average to intermediate values (5–7 Hz) due to rapid exchange or altered dihedral angles.

Variable Temperature (VT) NMR

If the signals for H2/H3/H4 appear as broad humps at 298 K, perform a VT-NMR experiment:

  • Cool to 233 K (-40°C): This slows the ring inversion, "freezing" the separate conformers. You may see two sets of signals (major/minor).[2][3][4]

  • Heat to 323 K (+50°C): This induces rapid exchange, sharpening the signals into average multiplets, facilitating easier integration and assignment.

SpinSystem S1 S (1) C2 C2 (CH2) S1->C2 C-S Ar Benzene Ring S1->Ar Fused (C9a) C3 C3 (CH2) C2->C3 J(vic) C2->Ar HMBC (C9a) C4 C4 (CH2) C3->C4 J(vic) N5 N5 (NH) C4->N5 J(vic) C4->Ar HMBC (C5a) N5->C3 COSY (Long) N5->Ar Fused (C5a)

Caption: Spin system connectivity showing the aliphatic chain (red) linking S and N, and key HMBC correlations (dashed) to the aromatic core.

References

  • Katritzky, A. R., et al. (2002). "1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations." Journal of the Chemical Society, Perkin Transactions 2.

  • Levai, A. (2000). "Synthesis of 1,5-benzothiazepines." Journal of Heterocyclic Chemistry.

  • Bouchikhi, F., et al. (2008). "Synthesis and NMR structural elucidation of new 1,5-benzothiazepine derivatives." Tetrahedron Letters.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

Application Note: Development of 1,5-Benzothiazepine-Based Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the end-to-end workflow for developing 1,5-benzothiazepine (1,5-BTZ) derivatives targeting the L-type voltage-gated calcium channel (Cav1.2). Unlike dihydropyridines (e.g., nifedipine), 1,5-BTZs (e.g., diltiazem) exhibit a unique "frequency-dependent" block, making them critical for treating rate-dependent cardiac arrhythmias and hypertension. This document provides validated protocols for rational design, stereoselective synthesis, electrophysiological validation, and ex vivo functional assessment.

Phase 1: Rational Drug Design & SAR

The 1,5-BTZ scaffold relies on a specific spatial arrangement to bind the benzothiazepine-binding site (distinct from the dihydropyridine and phenylalkylamine sites) on the


 subunit of the calcium channel.
Pharmacophore Logic

The core structure requires a fused benzene and thiazepine ring.[1] Modifications are strictly governed by the following Structure-Activity Relationship (SAR) rules:

  • Position 2 (C2): A substituted phenyl ring is essential. Electron-donating groups (e.g., -OMe) often enhance potency (as seen in diltiazem).

  • Position 3 (C3): An acetoxy or hydroxy group is critical for orientation. The cis-configuration between C2 and C3 is generally required for maximal antagonist activity.

  • Position 5 (N5): A basic tertiary amine side chain (e.g., dimethylaminoethyl) is non-negotiable for channel interaction.

  • Position 4 (C4): A carbonyl group (lactam) stabilizes the ring conformation.

Mechanism of Action Visualization

The following diagram illustrates the pathway from drug binding to physiological effect.

MOA_Pathway Drug 1,5-BTZ Ligand Receptor Cav1.2 Alpha-1 Subunit (Benzothiazepine Site) Drug->Receptor Binding Channel L-Type Ca2+ Channel Conformational Change Receptor->Channel Stabilizes Inactivated State IonFlow Inhibition of Ca2+ Influx Channel->IonFlow Blocks Pore CellEffect Reduced Intracellular Ca2+ IonFlow->CellEffect PhysioEffect Vasodilation & Negative Inotropy CellEffect->PhysioEffect

Figure 1: Mechanism of Action (MOA) for 1,5-benzothiazepine calcium channel blockers.

Phase 2: Synthetic Protocol (The Chalcone Route)

The most robust method for generating diverse 1,5-BTZ libraries is the reaction of 2-aminothiophenol with


-unsaturated ketones (chalcones).
Materials
  • Reagents: 2-Aminothiophenol, substituted benzaldehydes, acetophenones, acetic acid, piperidine, toluene.

  • Catalysts: Ceric Ammonium Nitrate (CAN) or Trifluoroacetic acid (TFA) can accelerate cyclization.

Step-by-Step Synthesis Workflow

Step 1: Chalcone Formation (Claisen-Schmidt Condensation)

  • Dissolve substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (20 mL).

  • Add 40% NaOH (5 mL) dropwise at 0°C.

  • Stir at room temperature (RT) for 12 hours.

  • Pour into ice water and acidify with HCl. Filter the precipitate (Chalcone).

Step 2: Michael Addition & Cyclization

  • Mix the synthesized Chalcone (10 mmol) and 2-aminothiophenol (12 mmol) in toluene (50 mL).

  • Add catalytic glacial acetic acid (1 mL) or CAN (10 mol%).

  • Reflux for 6–8 hours. Use a Dean-Stark trap to remove water if using acid catalysis.

  • Critical Check: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the chalcone spot.

  • Evaporate solvent. Recrystallize from ethanol to obtain the 2,3-dihydro-1,5-benzothiazepine.

Step 3: N-Alkylation (Introduction of the Pharmacophore)

  • Dissolve the intermediate from Step 2 in dry acetone or DMF.

  • Add

    
     (anhydrous) and 2-(dimethylamino)ethyl chloride hydrochloride.
    
  • Reflux for 15–20 hours.

  • Filter inorganic salts and evaporate solvent. Purify via column chromatography.

Expert Note: The reaction typically yields a racemic mixture. For clinical candidates, chiral resolution (HPLC using Chiralcel OD columns) or asymmetric synthesis is required to isolate the active cis-isomer.

Phase 3: In Vitro Validation Protocols

Radioligand Binding Assay (Affinity Screening)

Objective: Determine the binding affinity (


) of the new analog by displacing [3H]-diltiazem.

Protocol:

  • Membrane Prep: Homogenize rat cerebral cortex or cardiac tissue in ice-cold Tris-buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.[2][3]

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (100 µg protein).

    • 50 µL [3H]-Diltiazem (2 nM final concentration).

    • 50 µL Test Compound (concentrations

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/C glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp (Functional Validation)

Objective: Confirm blockade of L-type Calcium Current (


).

System Setup:

  • Cells: Isolated guinea pig cardiomyocytes or HEK293 cells stably expressing Cav1.2.

  • Mode: Whole-cell voltage clamp.

  • Extracellular Solution: 10 mM

    
     (Barium is used as the charge carrier to prevent Ca2+-dependent inactivation).
    

Step-by-Step Protocol:

  • Seal Formation: Establish a G

    
     seal and break into whole-cell mode.
    
  • Voltage Protocol: Hold membrane potential at -80 mV. Depolarize to -40 mV (50 ms) to inactivate Na+ channels, then step to +10 mV (200 ms) to elicit

    
    .
    
  • Baseline: Record stable baseline current for 5 minutes.

  • Drug Application: Perfuse test compound (e.g., 1 µM) for 5 minutes.

  • Washout: Perfuse drug-free solution to check reversibility.[2]

  • Quantification: Calculate % inhibition of peak current amplitude.

Phase 4: Ex Vivo Functional Assay (Rat Aortic Rings)

Objective: Assess vasorelaxant properties in physiological tissue.

Protocol:

  • Preparation: Excise thoracic aorta from Sprague-Dawley rats. Clean connective tissue and cut into 3-mm rings.

  • Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Normalization: Apply resting tension (1.5 g) and equilibrate for 60 mins.

  • Pre-contraction: Induce contraction using KCl (60 mM) or Phenylephrine (1 µM). Wait for a stable plateau.

  • Dose-Response: Add cumulative concentrations of the 1,5-BTZ analog (

    
     to 
    
    
    
    M).
  • Data: Record tension (g). Plot % Relaxation vs. Log[Concentration].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Synthetic Yield Incomplete Michael additionSwitch catalyst to CAN (10 mol%) or use microwave irradiation.
No Binding Affinity Incorrect StereochemistryVerify cis-conformation via NOE NMR spectroscopy.
Current Run-down (Patch Clamp) Loss of ATP/GTPAdd 4 mM Mg-ATP and 0.3 mM Na-GTP to the pipette solution.
Insoluble Compound LipophilicityDissolve in DMSO (final bath conc. <0.1%) or use cyclodextrin complexation.

Development Workflow Diagram

Workflow Design 1. Rational Design (SAR Optimization) Synth 2. Synthesis (Chalcone Route) Design->Synth Purify 3. Purification (Chiral Resolution) Synth->Purify Screen 4. Primary Screen (Radioligand Binding) Purify->Screen Screen->Design Low Affinity (Refine SAR) Electro 5. Electrophysiology (Patch Clamp) Screen->Electro High Affinity Hits ExVivo 6. Functional Assay (Aortic Rings) Electro->ExVivo Functional Blockers Lead Lead Candidate ExVivo->Lead

Figure 2: Iterative development pipeline for 1,5-benzothiazepine discovery.

References

  • Synthesis Protocol: "An Improved Procedure for the Synthesis of 1,5-Benzothiazepines Using Ceric Ammonium Nitrate (CAN)." ResearchGate.

  • SAR & Review: "1,5-Benzothiazepine, a versatile pharmacophore: a review." European Journal of Medicinal Chemistry.

  • Patch Clamp Protocol: "Whole Cell Patch Clamp Protocol." Axol Bioscience.

  • Functional Assay: "Rat Aortic Ring Assay Protocol." Thermo Fisher Scientific.

  • Binding Assay: "Radioligand Binding Assay Protocol." Gifford Bioscience.[2]

Sources

synthesis of diltiazem analogs from 2,3,4,5-Tetrahydro-1,5-benzothiazepine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Diltiazem Analogs from 2,3,4,5-Tetrahydro-1,5-benzothiazepine

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Significance and Synthetic Versatility of the Benzothiazepine Scaffold

The 1,5-benzothiazepine core is a privileged scaffold in medicinal chemistry, most notably embodied by diltiazem, a cornerstone therapy for cardiovascular diseases like hypertension and angina.[1][2] Diltiazem functions as a calcium channel blocker, inducing vasodilation by inhibiting the influx of calcium ions into myocardial and vascular smooth muscle cells.[2][3] The therapeutic success of diltiazem has spurred extensive research into its analogs to explore and refine structure-activity relationships (SAR), leading to the development of new chemical entities with potentially improved pharmacological profiles, altered selectivity, or novel therapeutic applications.[1][4]

The 2,3,4,5-tetrahydro-1,5-benzothiazepine moiety serves as a versatile and readily accessible starting point for the synthesis of a diverse library of diltiazem analogs.[5][6][7] Its core structure features a nucleophilic secondary amine within the seven-membered ring, which is the primary site for chemical modification. This guide provides a detailed framework and actionable protocols for the synthesis of diltiazem analogs, focusing on the strategic functionalization of this key scaffold. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature.

Core Synthetic Strategy: Functionalization of the Tetrahydro-1,5-benzothiazepine Core

The principal strategy for generating diltiazem analogs from the 2,3,4,5-tetrahydro-1,5-benzothiazepine precursor involves the modification of the nitrogen atom at the 5-position. This is typically achieved through a two-step sequence:

  • N-Acylation: The secondary amine of the benzothiazepine ring is acylated using an appropriate acylating agent, such as an acyl chloride or anhydride. This step introduces a reactive handle for further modification.

  • Nucleophilic Substitution: The newly introduced acyl group, often containing a leaving group (e.g., a halogen), is then subjected to nucleophilic substitution with a desired amine, introducing the characteristic aminoethyl side chain found in diltiazem or its variations.

This modular approach allows for significant chemical diversity to be introduced in the final step, making it a powerful tool for medicinal chemistry programs.

G start 2,3,4,5-Tetrahydro- 1,5-benzothiazepine intermediate N-Acylated Intermediate (e.g., N-Chloroacetyl derivative) start->intermediate Step 1: N-Acylation product Final Diltiazem Analog intermediate->product Step 2: Nucleophilic Substitution reagent1 Acylating Agent (e.g., ClCOCH2Cl) + Base (e.g., Et3N) reagent1->intermediate reagent2 Nucleophile (e.g., R2NH) reagent2->product

Figure 1: General workflow for the synthesis of diltiazem analogs.

Detailed Application Protocol: Synthesis of an N-[2-(Dimethylamino)ethyl]acetyl Analog

This section provides a detailed, step-by-step protocol for the synthesis of a representative diltiazem analog. The procedure is designed to be self-validating, with clear instructions for synthesis, purification, and characterization.

Part A: N-Chloroacetylation of 2,3,4,5-Tetrahydro-1,5-benzothiazepine

This initial step introduces the chloroacetyl group onto the nitrogen of the benzothiazepine ring. Chloroacetyl chloride is a highly reactive acylating agent, and a non-nucleophilic base like triethylamine is used to scavenge the HCl byproduct, driving the reaction to completion.

Protocol:

  • To a solution of 2,3,4,5-tetrahydro-1,5-benzothiazepine (1.0 eq) in anhydrous benzene or tetrahydrofuran (THF) (approx. 0.2 M), add triethylamine (2.5 eq).

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Add chloroacetyl chloride (1.5 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C. The formation of triethylamine hydrochloride precipitate is typically observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction completion.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-(chloroacetyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Causality and Insights:

  • Why anhydrous solvent? Chloroacetyl chloride is highly reactive towards water, which would lead to hydrolysis and reduce the yield.

  • Why triethylamine? It acts as an acid scavenger without competing as a nucleophile. Using a weaker base could result in an incomplete reaction.[8][9]

  • Why dropwise addition at low temperature? The acylation reaction is exothermic. Slow addition at 0-5 °C helps to control the reaction rate and prevent potential side reactions.

Part B: Synthesis of 5-[2-(Dimethylamino)acetyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine

This second step involves a classic SN2 reaction where the chlorine atom on the N-acetyl group is displaced by dimethylamine to form the final analog.

Protocol:

  • Dissolve the purified 5-(chloroacetyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine (1.0 eq) in a polar aprotic solvent such as acetonitrile or acetone (approx. 0.3 M).

  • Add potassium carbonate (2.0 eq) as an acid scavenger.

  • Add a solution of dimethylamine (2.0 M in THF, 2.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (or 50-60 °C) and stir for 8-12 hours.

  • Monitor the reaction progress by TLC (e.g., mobile phase: 10% methanol in dichloromethane). The disappearance of the intermediate and the appearance of a more polar, baseline spot (typical for amines) indicates completion.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • If necessary, purify the product by flash column chromatography using a gradient of methanol in dichloromethane.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality and Insights:

  • Why a polar aprotic solvent? Solvents like acetonitrile or acetone are ideal for SN2 reactions as they can solvate the cation but do not strongly solvate the nucleophile, thus enhancing its reactivity.

  • Why potassium carbonate? It neutralizes any HCl that might form and helps to maintain a basic environment, ensuring the dimethylamine remains in its nucleophilic free-base form.

  • Why reflux? Heating provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.

G cluster_0 Part A: N-Acylation cluster_1 Part B: Nucleophilic Substitution start Tetrahydro-1,5- benzothiazepine reagent1 ClCOCH2Cl, Et3N in Benzene/THF, 0°C to RT intermediate 5-(Chloroacetyl)-2,3,4,5- tetrahydro-1,5-benzothiazepine start->intermediate reagent1->intermediate reagent2 (CH3)2NH, K2CO3 in Acetonitrile, Reflux product Final Diltiazem Analog intermediate->product reagent2->product

Figure 2: Detailed workflow for the synthesis of a representative analog.

Data Presentation and Characterization

Thorough characterization at each step is crucial for verifying the structure and purity of the synthesized compounds.

Table 1: Summary of Reaction Parameters

StepReactantReagentsSolventTemp.Time (h)Typical Yield (%)
A Tetrahydro-1,5-benzothiazepineChloroacetyl chloride, Et₃NTHF0°C to RT4-685-95%
B N-Chloroacetyl IntermediateDimethylamine, K₂CO₃AcetonitrileReflux8-1270-85%

Table 2: Representative Analytical Data

CompoundAppearanceKey ¹H NMR Signals (δ, ppm)MS (m/z) [M+H]⁺
Starting Material Off-white solid7.0-7.5 (m, 4H, Ar-H), 3.5-3.8 (m, 2H), 2.8-3.1 (m, 2H), 2.0-2.3 (m, 2H)166.1
Intermediate White solid7.2-7.6 (m, 4H, Ar-H), 4.2 (s, 2H, -COCH₂Cl), 3.8-4.1 (m, 2H), 2.9-3.2 (m, 2H)242.0
Final Analog Pale yellow oil7.2-7.6 (m, 4H, Ar-H), 3.3 (s, 2H, -COCH₂N-), 3.8-4.1 (m, 2H), 2.9-3.2 (m, 2H), 2.3 (s, 6H, -N(CH₃)₂)251.1

Note: NMR shifts are illustrative and may vary based on solvent and instrument.

Conclusion and Future Perspectives

This guide outlines a robust and versatile synthetic strategy for the preparation of diltiazem analogs starting from 2,3,4,5-tetrahydro-1,5-benzothiazepine. The two-step N-acylation and nucleophilic substitution sequence is a modular and efficient method for generating chemical diversity, crucial for drug discovery and SAR studies. The detailed protocols and mechanistic insights provided herein serve as a practical resource for researchers, scientists, and drug development professionals aiming to explore the rich chemical space of 1,5-benzothiazepines. Further exploration could involve utilizing a wider range of acylating agents and amine nucleophiles to build extensive libraries for biological screening, potentially uncovering next-generation calcium channel blockers or compounds with entirely new pharmacological activities.

References

  • Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. (2022). ACS Omega. [Link]

  • Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1][10]benzo[f]thiazepines. Il Farmaco. This source discusses the synthesis and calcium antagonist activity of N-acylated tetrahydro-1,5-benzothiazepines. (Link not directly available from search results).

  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. (2023). PMC - PubMed Central. [Link]

  • Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. (2020). PubMed. [Link]

  • Diltiazem analogues: the last ten years on structure activity relationships. (2007). PubMed. [Link]

  • Synthesis of the optically active trans-isomers of diltiazem and their cardiovascular effects and Ca-antagonistic activity. (1992). PubMed. [Link]

  • Innovative Synthesis of Diltiazem/Clentiazem Analogs. (2016). Southern Adventist University. [Link]

  • Innovative Synthesis of Diltiazem/Clentiazem Analogs. (2015). Southern Adventist University. [Link]

  • Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. (2002). ResearchGate. [Link]

  • 1, 5-BENZOTHIAZEPINES - A REVIEW. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. (1995). PubMed. [Link]

  • Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding. Zeitschrift für Naturforschung B. [Link]

  • Reaction of 2,3‐dihydro‐1,5‐benzothiazepines and phenylacetyl chloride in the presence of triethylamine. (2004). Chinese Journal of Chemistry. [Link]

  • Enantioselective synthesis of calcium channel blockers of the diltiazem group. (1995). The Journal of Organic Chemistry. [Link]

  • Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. (2023). ACS Omega. [Link]

  • Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. (2017). Acta Pharmaceutica Sciencia. [Link]

  • 2,3,4,5-Tetrahydro-1,5-benzothiazepine. PubChem. [Link]

  • Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][5][10]thiazepine ring system. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022). PubMed. [Link]

  • Tetrazole containing 1,5-benzothiazepines: Design, synthesis, in silico and in vitro evaluation as medicinally potent ACE. (2021). Journal of Chemistry Letters. [Link]

  • Synthesis of 2,3-dihydro-1,5-benzothiazepines (4a–f) from chalcone 2... ResearchGate. [Link]

  • 5-Chloroacetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. (2007). PubMed Central. [Link]

Sources

Troubleshooting & Optimization

improving the yield of 1,5-benzothiazepine cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of 1,5-benzothiazepine cyclization reactions. Role: Senior Application Scientist. Audience: Researchers and Drug Development Professionals.

Introduction: The Cyclization Challenge

The synthesis of 1,5-benzothiazepines—privileged pharmacophores found in drugs like Diltiazem—typically involves the condensation of 2-aminothiophenol (2-ATP) with


-unsaturated carbonyls (chalcones) .

While theoretically straightforward, this reaction is notoriously sensitive. Inconsistent yields often stem from three competing pathways:

  • Reversible Michael Addition: The initial sulfur attack is reversible.

  • Oxidative Dimerization: 2-ATP readily oxidizes to bis(2-aminophenyl)disulfide, consuming the nucleophile.

  • Benzothiazole Shunt: Under oxidative or high-temperature conditions, the ring can contract or cleave to form stable benzothiazoles.

This guide provides the mechanistic insight and troubleshooting protocols necessary to shift the equilibrium toward the 7-membered heterocycle.

Module 1: Mechanistic Diagnostics

To fix low yields, you must identify where the reaction is failing. The standard pathway is a Thia-Michael addition followed by intramolecular Schiff base formation .

Diagnostic Pathway Diagram

The following diagram illustrates the critical decision points in the reaction matrix.

BenzothiazepineMechanism Start 2-Aminothiophenol + Chalcone Disulfide Bis(2-aminophenyl) disulfide (Dead End) Start->Disulfide Oxidation (O2) Michael Intermediate: Michael Adduct Start->Michael S-Attack (Fast) Lewis Acid/Base Imine Intermediate: Schiff Base Start->Imine N-Attack (Slow) Requires Acid Michael->Start Retro-Michael (Reversible) Product 1,5-Benzothiazepine (Target) Michael->Product Cyclization (-H2O) Imine->Product Cyclization Benzothiazole Benzothiazole (Oxidative Side Product) Product->Benzothiazole Oxidative Contraction

Figure 1: Mechanistic pathways showing the critical Michael addition step and competing oxidative side reactions.

Module 2: Catalyst & Solvent Optimization

The choice of catalyst dictates the reaction mechanism. Homogeneous acid catalysts often trap the reaction at the intermediate stage or cause work-up losses. Heterogeneous and Green catalysts currently offer the highest yields (90-98%).

Catalyst SystemTypical YieldAdvantagesDisadvantagesRecommended For
Glacial Acetic Acid / TFA 60-75%Cheap, available.Harsh; promotes oxidative side products; tedious neutralization.Robust substrates only.
Inorganic Supports (

,

)
80-90%Surface catalysis stabilizes the Michael adduct; easy filtration work-up.Requires activation; solvent volume can be high.Scale-up; Acid-sensitive groups.
Ionic Liquids ([bmim][

])
92-98%Recyclable; acts as both solvent and catalyst; stabilizes charged intermediates.High initial cost; viscous.[1]High-value libraries; Green chemistry.
Nano-Catalysts (ZnO, Sulfated Zirconia) 85-95%High surface area; reusable; rapid kinetics.Preparation of catalyst required.Stubborn/Sterically hindered chalcones.

Module 3: Troubleshooting (Q&A)

Q1: My reaction mixture turned into a sticky, dark tar that won't crystallize. What happened?

Diagnosis: This is typically caused by oxidative polymerization of 2-aminothiophenol. Corrective Action:

  • Degas solvents: Ensure all solvents are degassed with

    
     or Argon before adding the thiol.
    
  • Temperature Control: Do not exceed 80°C unless using a sealed vessel.

  • Work-up: Dissolve the tar in a minimum amount of hot Ethanol (EtOH) and add dropwise to ice-cold water to induce precipitation.

Q2: TLC shows the disappearance of 2-aminothiophenol, but the chalcone spot persists.

Diagnosis: The 2-ATP has dimerized to the disulfide (a "dead" side product), leaving unreacted chalcone. Corrective Action:

  • Check the 2-ATP source. If the liquid is dark yellow/brown, it is already oxidized. Distill it under reduced pressure before use.

  • Add a reducing agent (e.g., 10 mol%

    
    ) in situ if the protocol permits, or switch to an inert atmosphere.
    
Q3: I see a new spot on TLC, but after column chromatography, I recover starting materials.

Diagnosis: Retro-Michael Addition. The intermediate Michael adduct formed but reverted to starting materials on the acidic silica column. Corrective Action:

  • Avoid Silica Columns: Use neutral alumina for purification.

  • One-Pot Cyclization: Ensure the reaction runs long enough (or hot enough) to drive the dehydration step (ring closure) before work-up. The cyclic product is stable; the intermediate is not.

Q4: Mass spec shows a peak at [M-2] or significant benzothiazole formation.

Diagnosis: Oxidative dehydrogenation. Corrective Action:

  • Eliminate Nitrobenzene or DMSO as solvents (they can act as oxidants).

  • Switch to Ethanol or Toluene under reflux.

Module 4: Validated Protocols

Protocol A: Solid-Supported Synthesis (High Yield & Scalable)

Best for: Routine synthesis, avoiding emulsions during work-up.

Materials:

  • Chalcone (1.0 mmol)

  • 2-Aminothiophenol (1.1 mmol)

  • Silica Gel (230-400 mesh) or Sulfated Zirconia (0.5 g)

  • Solvent: Ethanol (5 mL) or Solvent-free (Grinding)

Procedure:

  • Activation: If using Silica/Zirconia, heat at 120°C for 1 hour prior to use to activate surface acid sites.

  • Mixing: Dissolve the chalcone and 2-ATP in Ethanol. Add the solid catalyst.

  • Reaction: Reflux for 3–5 hours. Monitor by TLC (Eluent: Hexane:EtOAc 8:2).

    • Note: The intermediate often appears as a polar streak. Wait until this converts to a distinct non-polar spot.

  • Work-up: Filter the hot mixture to remove the solid catalyst. Wash the catalyst with hot ethanol (2 x 5 mL).

  • Isolation: Concentrate the filtrate. The product usually crystallizes upon cooling. Recrystallize from EtOH.

Protocol B: Ionic Liquid Mediated (Green & Fast)

Best for: Sterically hindered substrates or "failed" conventional reactions.

Materials:

  • Ionic Liquid: [bmim][

    
    ] or [bmim][
    
    
    
    ] (2 mL)
  • Chalcone (1.0 mmol)

  • 2-Aminothiophenol (1.1 mmol)

Procedure:

  • Combine: Add reactants directly to the ionic liquid in a round-bottom flask.

  • Heat: Stir at 80°C for 45–60 minutes. (Reaction is significantly faster due to stabilization of the zwitterionic Michael intermediate).

  • Extraction: Cool to room temperature. Extract the product with Diethyl Ether (3 x 10 mL). The ionic liquid remains and can be washed with water and reused.

  • Purification: Evaporate ether to obtain the pure product.

References

  • Climent, M. J., et al. (2014).[2] "Solid catalysts for multistep reactions: one-pot synthesis of 2,3-dihydro-1,5-benzothiazepines with solid acid and base catalysts." ChemSusChem, 7(4), 1177-1185.[2] Link

  • Sakirolla, R., et al. (2018).[3] "Di-cationic ionic liquid catalyzed synthesis of 1,5-benzothiazepines."[3][4][5][6] Asian Journal of Chemistry, 30(1), 107-115.[3] Link

  • Ameta, K. L., et al. (2023). "Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds." Chemical Review and Letters, 6, 390-402.[4] Link

  • Garg, S., et al. (2022). "Solid support based synthesis of 1,5-benzodiazepines: A mini review." Synthetic Communications, 52. Link

Sources

troubleshooting byproduct formation in 2,3,4,5-Tetrahydro-1,5-benzothiazepine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3,4,5-Tetrahydro-1,5-benzothiazepines. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this valuable synthetic transformation. This guide provides in-depth, mechanistically-driven troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction outcomes and minimize the formation of key byproducts.

Introduction to the Synthesis and its Challenges

The synthesis of the 2,3,4,5-tetrahydro-1,5-benzothiazepine core is a cornerstone for the development of a wide range of pharmacologically active compounds. The most prevalent and robust method for constructing this seven-membered heterocyclic system is the domino reaction between 2-aminothiophenol and an α,β-unsaturated carbonyl compound, typically a chalcone.[1][2] This reaction elegantly proceeds through two key steps: a thia-Michael addition followed by an intramolecular cyclization to form the desired imine within the benzothiazepine scaffold.[3]

While this reaction is powerful, its success is highly dependent on carefully controlled reaction conditions. Several competing pathways can lead to the formation of undesirable byproducts, complicating purification and reducing the overall yield of the target molecule. This guide will focus on the three most common classes of byproducts and provide detailed strategies to mitigate their formation.

Core Reaction Pathway

To effectively troubleshoot, it is essential to first understand the desired reaction pathway. The following diagram illustrates the accepted mechanism for the formation of 2,3,4,5-tetrahydro-1,5-benzothiazepines.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product A 2-Aminothiophenol C Thia-Michael Adduct A->C Thia-Michael Addition B α,β-Unsaturated Carbonyl B->C D 2,3,4,5-Tetrahydro-1,5-benzothiazepine C->D Intramolecular Cyclization (Imine Formation)

Caption: Desired reaction pathway for 2,3,4,5-Tetrahydro-1,5-benzothiazepine synthesis.

Troubleshooting Guide & FAQs

This section is organized by the most frequently encountered byproducts. Each subsection will address a specific impurity, explain its formation, and provide actionable solutions.

FAQ 1: My reaction mixture is turning cloudy and I'm isolating a significant amount of a high-melting point solid that is not my product. What is it and how can I prevent it?

Likely Culprit: Oxidation of 2-Aminothiophenol to 2,2'-dithiobis(aniline)

2-aminothiophenol is highly susceptible to oxidation, especially in the presence of air (oxygen). This oxidative dimerization leads to the formation of the disulfide byproduct, 2,2'-dithiobis(aniline), which is often insoluble in common organic solvents and can precipitate from the reaction mixture.

G cluster_main Byproduct Formation: Oxidation of Starting Material A 2-Aminothiophenol (Starting Material) B 2,2'-dithiobis(aniline) (Disulfide Byproduct) A->B Oxidation C [O]

Caption: Formation of 2,2'-dithiobis(aniline) via oxidation of 2-aminothiophenol.

Causality and Prevention:

Cause Explanation Troubleshooting Protocol
Presence of Oxygen The thiol group (-SH) of 2-aminothiophenol is readily oxidized to a disulfide bond (-S-S-) by atmospheric oxygen. This process can be accelerated by heat and certain metal catalysts.1. Degas Solvents: Before use, thoroughly degas all reaction solvents by bubbling an inert gas (e.g., nitrogen or argon) through them for at least 15-30 minutes. 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas. This can be achieved using a nitrogen or argon balloon or a Schlenk line. 3. Use Fresh Starting Material: Use freshly opened or purified 2-aminothiophenol. If the material has been stored for an extended period, consider purification by distillation or recrystallization.
Prolonged Reaction Times at Elevated Temperatures Extended reaction times, especially at reflux, increase the exposure of the sensitive starting material to oxidative conditions.1. Optimize Reaction Time: Monitor the reaction progress closely by TLC or LC-MS to determine the minimum time required for completion. 2. Consider Microwave Synthesis: Microwave-assisted synthesis can often significantly reduce reaction times from hours to minutes, thereby minimizing the opportunity for oxidation.[2]

Experimental Protocol: Degassing a Reaction Solvent

  • Assemble your reaction flask and add the solvent.

  • Insert a long needle or a gas dispersion tube connected to a source of inert gas (nitrogen or argon) into the solvent, ensuring the tip is below the liquid surface.

  • Bubble the inert gas through the solvent for 15-30 minutes.

  • Once degassed, remove the needle and immediately proceed with the addition of reagents under a positive pressure of the inert gas.

FAQ 2: I am observing a significant byproduct with a lower molecular weight than my expected product. Mass spectrometry suggests it's a related heterocyclic compound. What could this be?

Likely Culprit: Formation of 2-Substituted Benzothiazoles

A major competing pathway in this synthesis is the formation of a five-membered benzothiazole ring instead of the desired seven-membered benzothiazepine.[4][5][6] This occurs when the amino group of 2-aminothiophenol condenses with the carbonyl group of the α,β-unsaturated ketone, followed by cyclization and subsequent oxidation/aromatization.

G cluster_main Competing Reaction Pathway: Benzothiazole Formation A 2-Aminothiophenol + α,β-Unsaturated Carbonyl B Desired Benzothiazepine Pathway (Thia-Michael Addition First) A->B C Benzothiazole Byproduct Pathway (Condensation First) A->C D Thia-Michael Adduct B->D E Imine Intermediate C->E

Caption: Competing pathways leading to the desired benzothiazepine and the benzothiazole byproduct.

Causality and Prevention:

Cause Explanation Troubleshooting Protocol
Harsh Acidic or Basic Conditions Strongly acidic or basic conditions can favor the initial condensation of the amino group with the carbonyl over the desired thia-Michael addition.[7]1. Use Milder Catalysts: Opt for milder acidic catalysts like acetic acid or employ catalyst-free conditions in a suitable solvent.[3] Some modern methods utilize hexafluoro-2-propanol (HFIP) as a solvent, which acts as a mild acidic promoter and activates both the Michael acceptor and the carbonyl group appropriately. 2. Control Catalyst Loading: If using an acid or base, carefully control the stoichiometry. Start with catalytic amounts and optimize as needed.
High Reaction Temperatures Elevated temperatures can provide the activation energy needed to favor the thermodynamically stable aromatic benzothiazole product.1. Lower Reaction Temperature: Attempt the reaction at room temperature or even with cooling, if the reaction rate is still feasible. Monitor the reaction over a longer period. 2. Stepwise Addition: Consider a stepwise approach. First, perform the thia-Michael addition at a lower temperature to favor the formation of the adduct. Once the adduct is formed (as confirmed by TLC or LC-MS), then gently heat or add a catalyst to promote the intramolecular cyclization.
FAQ 3: My reaction appears to go to completion by TLC, but after workup and purification, I isolate my desired product along with another compound of the same molecular weight. What is this impurity?

Likely Culprit: Uncyclized Thia-Michael Adduct

The formation of the benzothiazepine is a two-step process. If the second step, the intramolecular cyclization, is not fully completed, the open-chain thia-Michael adduct will remain as a significant impurity.[3][8] This adduct is an isomer of the desired product and can be difficult to separate by chromatography due to similar polarities.

Causality and Prevention:

Cause Explanation Troubleshooting Protocol
Insufficient Activation for Cyclization The intramolecular cyclization of the amino group onto the carbonyl requires sufficient activation. This can be hindered by steric effects or a lack of an appropriate catalyst.1. Increase Catalyst Concentration: If using a catalyst, a slight increase in its concentration may promote the cyclization step. 2. Add a Dehydrating Agent: The cyclization involves the formation of an imine with the loss of a water molecule. Adding a mild dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the cyclized product.
Reaction Not Driven to Completion The reaction may not have been allowed to run for a sufficient amount of time for the cyclization to be complete, even if the initial Michael addition was rapid.1. Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS, paying close attention to the spot corresponding to the intermediate adduct. Extend the reaction time until this spot is no longer visible or its intensity is minimized. 2. Gentle Heating: If the reaction is being run at room temperature, gentle heating towards the end of the reaction can provide the necessary energy to overcome the activation barrier for cyclization.

Experimental Protocol: Driving the Cyclization to Completion

  • After the initial reaction period (when the thia-Michael addition is largely complete), add activated 4Å molecular sieves to the reaction mixture.

  • Gently heat the reaction to 40-50 °C.

  • Continue to monitor the reaction by TLC every 1-2 hours until the intermediate spot is no longer observed.

  • Filter off the molecular sieves before proceeding with the reaction workup.

Summary of Key Parameters and their Effects

Parameter Effect on Byproduct Formation Recommendation
Atmosphere Presence of oxygen promotes oxidation of 2-aminothiophenol.Use an inert atmosphere (N₂ or Ar).
Catalyst Harsh acids/bases can favor benzothiazole formation.Use mild catalysts (e.g., acetic acid) or catalyst-free systems.
Temperature High temperatures can promote benzothiazole formation and oxidation.Run at the lowest effective temperature; consider gentle heating only to complete cyclization.
Reaction Time Insufficient time can lead to uncyclized adduct; excessive time can lead to oxidation.Monitor the reaction closely to find the optimal duration.
Solvent Protic solvents can participate in the reaction; appropriate choice can aid catalysis.Consider solvents like ethanol or HFIP. Degas all solvents prior to use.

References

Sources

Technical Support Center: Scale-Up Synthesis of 2,3,4,5-Tetrahydro-1,5-benzothiazepine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 2,3,4,5-Tetrahydro-1,5-benzothiazepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and efficient scale-up campaign for preclinical studies.

I. Overview of the Recommended Synthetic Route

The most common and scalable synthetic route to 2,3,4,5-Tetrahydro-1,5-benzothiazepine involves the Michael addition of 2-aminothiophenol to a suitable acrylic acid derivative (e.g., ethyl acrylate), followed by an intramolecular cyclization. This method is favored for its atom economy and relatively straightforward execution.

II. Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues that may be encountered during the scale-up synthesis.

Reaction & Yield Issues

Q1: My reaction yield has significantly dropped upon scaling up from the lab (gram-scale) to the pilot plant (kilogram-scale). What are the likely causes and how can I troubleshoot this?

A1: A drop in yield during scale-up is a common challenge and can be attributed to several factors that are less pronounced at a smaller scale. Here is a systematic approach to troubleshooting:

  • Inefficient Mixing and Mass Transfer:

    • Causality: In larger reactors, achieving homogenous mixing of reactants is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. In heterogeneous reactions, inefficient stirring can lead to poor reaction rates.[1]

    • Troubleshooting Protocol:

      • Agitator Evaluation: Ensure the agitator design (e.g., turbine, pitched blade) and speed are appropriate for the reactor geometry and reaction mass viscosity.

      • Baffling: Confirm that the reactor is adequately baffled to prevent vortex formation and promote top-to-bottom mixing.

      • Reaction Profiling: Take samples from different locations within the reactor (if possible) to assess homogeneity.

  • Poor Temperature Control:

    • Causality: The condensation reaction is exothermic.[2] As the reactor volume increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to an increase in the bulk reaction temperature, favoring impurity formation.

    • Troubleshooting Protocol:

      • Calorimetry Data: If not already done, perform reaction calorimetry (RC1) studies to understand the heat of reaction and the rate of heat evolution.

      • Controlled Addition: Implement a controlled, slow addition of one of the reactants (e.g., ethyl acrylate) to the other to manage the exotherm. The addition rate should be dictated by the cooling capacity of the reactor.

      • Jacket Temperature: Ensure the reactor jacket temperature is appropriately set to maintain the desired internal temperature.

  • Starting Material Quality:

    • Causality: Impurities in starting materials that were insignificant at a small scale can have a magnified impact on a larger scale. For instance, oxidized 2-aminothiophenol can lead to disulfide impurities that complicate the reaction and purification.

    • Troubleshooting Protocol:

      • Certificate of Analysis (CoA) Review: Scrutinize the CoAs of the starting materials. Pay close attention to the purity and the levels of any specified impurities.

      • In-House QC: Perform in-house quality control checks on the starting materials, such as HPLC and NMR, to confirm their identity and purity before use.

A2: The appearance of new impurities on scale-up is often due to the longer reaction times or higher temperatures encountered.

  • Identification of the Side Product:

    • Isolation and Characterization: The first step is to isolate the impurity, if possible, using techniques like preparative HPLC or column chromatography. Once isolated, characterize the impurity using a combination of analytical techniques such as LC-MS, high-resolution mass spectrometry (HRMS), and NMR (1H, 13C, and 2D-NMR) to elucidate its structure.

    • Common Impurities: In the synthesis of benzothiazepines, common impurities can arise from:

      • Dimerization of 2-aminothiophenol: Forming a disulfide.

      • Double addition of 2-aminothiophenol to the acrylate.

      • Incomplete cyclization: Resulting in the open-chain intermediate.

      • Oxidation of the benzothiazepine ring.

  • Prevention of Side Product Formation:

    • Reaction Monitoring: Implement strict in-process controls (IPCs) using HPLC or UPLC to monitor the formation of the side product in real-time.[3][4] This will help in understanding at what point in the reaction it is formed.

    • Parameter Optimization: Based on the IPC data, adjust the reaction parameters. For example, if the impurity is formed towards the end of the reaction, it might be due to prolonged heating. If it forms early on, it could be related to the initial mixing or exotherm.

    • Inert Atmosphere: Ensure the reaction is conducted under a robust inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiophenol starting material.[1]

Purification & Isolation Issues

Q3: I am struggling with the filtration of the product on a large scale. The filtration is very slow, and the product seems to be retaining a lot of solvent.

A3: Filtration challenges are common during scale-up. The crystal size and morphology of the product play a crucial role in its filtration characteristics.

  • Causality:

    • Small Particle Size: Rapid precipitation or crashing out of the product can lead to the formation of very fine particles, which can clog the filter medium.

    • Crystal Habit: Needle-shaped crystals, for example, can form a dense and impermeable filter cake.

    • Solvent Effects: The choice of solvent for precipitation and washing can significantly impact the final product's physical properties.

  • Troubleshooting Protocol:

    • Controlled Crystallization: Develop a controlled crystallization process. This typically involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling it slowly to allow for the growth of larger, more easily filterable crystals. The use of anti-solvent addition should also be carefully controlled.

    • Seeding: Inoculating the supersaturated solution with a small amount of the desired crystalline product can promote the growth of uniform crystals.

    • Filter Type: Evaluate the type of filter being used. For large-scale operations, a Nutsche filter dryer or a centrifuge may be more appropriate than a simple Buchner funnel setup.

    • Washing Strategy: Optimize the solvent wash. The wash solvent should be one in which the product has low solubility but the impurities are readily soluble. Multiple small-volume washes are generally more effective than a single large-volume wash.

Q4: The purity of my isolated product is not meeting the specifications for preclinical studies. What are the best strategies for purification at scale?

A4: Achieving high purity is critical for preclinical candidates to ensure safety and data reliability.

  • Purification Strategies:

    • Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds.

      • Solvent Screening: Conduct a thorough solvent screening to identify a solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.

      • Polymorph Control: Be aware that different crystallization conditions can lead to different polymorphic forms of the final product, which can affect its physical and pharmacological properties.[5][6][7] Characterize the solid form using techniques like XRPD and DSC.

    • Slurrying: Slurrying the crude product in a solvent where it has limited solubility can be an effective way to remove highly soluble impurities.

    • Column Chromatography: While less common for large-scale API manufacturing due to cost and solvent usage, it can be a viable option for high-value intermediates or in cases where crystallization is ineffective.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the 2-aminothiophenol starting material that I should be most concerned about?

A1: The purity of 2-aminothiophenol is paramount. Key attributes to monitor include:

  • Assay: Should be high, typically >98%.

  • Dimer (disulfide) content: This is a common impurity and can lead to downstream purification challenges.

  • Color: A pale yellow to off-white color is desirable. Darker colors may indicate oxidation or other impurities.

  • Heavy metals: Should be within acceptable limits for pharmaceutical use.

Q2: What in-process controls (IPCs) are recommended for this synthesis?

A2: Implementing IPCs is crucial for ensuring the consistency and quality of each batch. Recommended IPCs include:

  • Reaction Completion: Monitor the disappearance of the starting materials by HPLC or TLC.

  • Impurity Profile: Track the formation of any significant impurities throughout the reaction.

  • Post-Workup Check: Analyze the crude product for purity before proceeding to the final purification step.

Q3: What are the key safety considerations for the scale-up of this synthesis?

A3: Safety is the top priority in any scale-up activity. Key considerations for this synthesis include:

  • Handling of 2-aminothiophenol: This compound is toxic and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood or a contained system.[8][9][10][11] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[12][13] For larger quantities, respiratory protection may be necessary.

  • Exotherm Management: As discussed in the troubleshooting section, the reaction exotherm must be carefully controlled to prevent a runaway reaction.

  • Solvent Handling: Large volumes of flammable solvents require appropriate storage, grounding, and dispensing procedures to prevent fires and explosions.

  • Waste Disposal: Develop a waste management plan for the disposal of residual reactants, solvents, and any byproducts in accordance with local regulations.

Q4: What are the regulatory expectations for impurity profiling for a preclinical candidate?

A4: Regulatory agencies like the FDA and EMA have stringent guidelines for the control of impurities in drug substances. The ICH Q3A(R2) guideline is a key document to follow.

  • Reporting Threshold: Impurities present at a level of 0.05% or higher should be reported.

  • Identification Threshold: The structure of any impurity present at a level of 0.10% or higher should be elucidated.

  • Qualification Threshold: Impurities present at a level of 0.15% or the daily intake of 1.0 mg (whichever is lower) need to be qualified, meaning their biological safety needs to be assessed.

Impurity Thresholds (ICH Q3A)
Maximum Daily Dose Reporting Threshold
≤ 2 g/day 0.05%
> 2 g/day 0.03%
Maximum Daily Dose Identification Threshold
< 2 g/day 0.10% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.05%
Maximum Daily Dose Qualification Threshold
< 10 mg0.20% or 1.0 mg per day intake (whichever is lower)
10 mg - 2 g0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.05%

This table provides a simplified summary. Refer to the official ICH guidelines for detailed information.

IV. Visualizations & Workflows

Synthetic Workflow with Critical Control Points

Scale_Up_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Raw Material QC Raw Material QC Reactor Setup Reactor Setup Raw Material QC->Reactor Setup Charge 2-Aminothiophenol Charge 2-Aminothiophenol Reactor Setup->Charge 2-Aminothiophenol Controlled Addition of Acrylate Controlled Addition of Acrylate Charge 2-Aminothiophenol->Controlled Addition of Acrylate Reaction & Cyclization Reaction & Cyclization Controlled Addition of Acrylate->Reaction & Cyclization IPC_Reaction_Monitoring IPC: Reaction Monitoring (HPLC) Reaction & Cyclization->IPC_Reaction_Monitoring Quench & Phase Split Quench & Phase Split Reaction & Cyclization->Quench & Phase Split IPC_Reaction_Monitoring->Reaction & Cyclization Adjust Parameters Crude Isolation Crude Isolation Quench & Phase Split->Crude Isolation Crystallization Crystallization Crude Isolation->Crystallization Filtration & Washing Filtration & Washing Crystallization->Filtration & Washing Drying Drying Filtration & Washing->Drying Final Product QC Final QC (Purity, Impurities, Residual Solvents) Drying->Final Product QC

Sources

Technical Support Center: Navigating the Solubility Challenges of 1,5-Benzothiazepine Compounds in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-benzothiazepine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the poor solubility of this important class of molecules in bioassay development. Our goal is to equip you with the knowledge to overcome experimental hurdles and ensure the integrity of your results.

The 1,5-benzothiazepine scaffold is a versatile pharmacophore, with derivatives showing a wide range of biological activities, including uses as calcium channel blockers, CNS agents, and anticancer therapeutics.[1][2][3] However, the inherent lipophilicity of many of these compounds presents a significant challenge in aqueous bioassay systems, potentially leading to compound precipitation, inaccurate concentration measurements, and misleading biological data.[4] This guide provides a systematic approach to addressing these solubility issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when working with 1,5-benzothiazepine derivatives.

Q1: My 1,5-benzothiazepine derivative, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is happening?

A1: This is a classic sign of a compound exceeding its aqueous solubility limit. While DMSO is an excellent solvent for many non-polar compounds, its miscibility with water can be deceptive.[5][6] Upon dilution into the aqueous buffer, the DMSO concentration drops dramatically, and the buffer can no longer sustain the solubilization of the hydrophobic 1,5-benzothiazepine derivative, causing it to crash out of solution.[7]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is a critical consideration. While higher DMSO concentrations can aid solubility, they can also introduce artifacts or toxicity in biological assays. For most cell-based assays, it is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%.[7] It is crucial to run a vehicle control with the same final DMSO concentration as your test samples to account for any solvent effects.

Q3: Can I simply sonicate or heat the solution to redissolve the precipitated compound?

A3: While sonication can help in the initial dissolution of a compound in a stock solution, it is generally not a permanent solution for precipitation in an aqueous buffer. The underlying issue of poor solubility remains, and the compound will likely precipitate again over time. Heating can also be problematic as it may degrade the compound or affect the stability of other assay components. A more robust formulation strategy is required.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

When encountering solubility issues with your 1,5-benzothiazepine compound, a systematic approach to formulation development is key. The following sections provide detailed strategies, from simple adjustments to more complex formulation techniques.

Issue 1: Compound Precipitation at High Concentrations

If your compound is precipitating at the desired final concentration, the first step is to explore methods to increase its apparent solubility in the assay medium.

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[8][9]

  • Rationale: By creating a more "organic-like" environment, the aqueous buffer can better accommodate the hydrophobic 1,5-benzothiazepine molecule.

  • Common Co-solvents: Besides DMSO, other co-solvents to consider include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) of low molecular weight.[5][9][10]

Experimental Protocol: Co-solvent Titration

  • Prepare a high-concentration stock solution of your 1,5-benzothiazepine derivative in 100% of the chosen co-solvent (e.g., DMSO, ethanol).

  • Create a series of dilutions of this stock solution into your aqueous assay buffer to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).

  • Visually inspect each dilution for precipitation immediately after preparation and after a time course relevant to your assay (e.g., 1h, 4h, 24h) at the assay temperature.

  • Determine the lowest co-solvent concentration that maintains the solubility of your compound at the desired final concentration.

  • Crucially , run a parallel assay to test the effect of these co-solvent concentrations on your biological system to identify any potential for artifacts or toxicity.

Table 1: Comparison of Common Co-solvents for Bioassays

Co-solventTypical Starting Concentration Range in AssayAdvantagesDisadvantages
DMSO 0.1% - 1%High solubilizing power for many compounds.Can be toxic to some cell lines at >1%; may interfere with some enzyme activities.
Ethanol 0.1% - 2%Less toxic than DMSO for many cell types.Can have biological effects (e.g., on signaling pathways).
Propylene Glycol (PG) 0.5% - 5%Generally low toxicity.May be more viscous; lower solubilizing power than DMSO for some compounds.
Polyethylene Glycol (PEG 300/400) 1% - 10%Low toxicity; can be used at higher concentrations.Can be viscous; may not be suitable for all applications.
Issue 2: Co-solvents are Ineffective or Cause Assay Interference

If co-solvents alone are not sufficient or if they interfere with your assay, more advanced formulation strategies are necessary.

For 1,5-benzothiazepine derivatives with ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the buffer can significantly impact solubility.[5][11]

  • Rationale: The solubility of weak acids and bases is pH-dependent.[11] By adjusting the pH to a point where the molecule is in its ionized (charged) form, its aqueous solubility can be dramatically increased.[11] While the core 1,5-benzothiazepine structure is not strongly ionizable, substituents can provide handles for this approach. Some benzodiazepine-related structures have been shown to have pH-dependent structural conversions that influence solubility.[12]

  • Application: If your compound has a basic nitrogen, lowering the pH of the buffer (if compatible with your assay) can protonate it, increasing solubility. Conversely, for an acidic moiety, raising the pH can deprotonate it, leading to higher solubility.

Experimental Protocol: pH-Solubility Profile

  • Determine the pKa of your 1,5-benzothiazepine derivative (either experimentally or through in silico prediction tools).

  • Prepare a series of buffers with pH values spanning a range around the pKa (e.g., pKa ± 2 pH units), ensuring the buffer system is compatible with your bioassay.

  • Add your compound (from a minimal amount of organic stock solution) to each buffer to a concentration exceeding its expected solubility.

  • Equilibrate the samples (e.g., by shaking for 24-48 hours at a constant temperature).

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility as a function of pH to identify the optimal pH range for your assay.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[13][14][15] They can encapsulate poorly soluble "guest" molecules, like 1,5-benzothiazepines, forming inclusion complexes that have significantly enhanced aqueous solubility.[13][16][17]

  • Rationale: The hydrophobic 1,5-benzothiazepine molecule partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "cloaking" the poorly soluble compound.[14][15]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[6][18]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare a stock solution of the cyclodextrin (e.g., HP-β-CD) in your assay buffer at a high concentration (e.g., 10-40% w/v).

  • Prepare a high-concentration stock of your 1,5-benzothiazepine derivative in a suitable organic solvent (e.g., ethanol or DMSO).

  • Add the compound stock solution dropwise to the cyclodextrin solution while vortexing or stirring. The organic solvent should be kept to a minimum.

  • Allow the mixture to equilibrate (e.g., overnight at room temperature with gentle agitation) to facilitate the formation of the inclusion complex.

  • This complexed stock solution can then be diluted into the final assay medium.

  • It is essential to test the effect of the cyclodextrin alone on your assay to ensure it does not cause interference.

Diagram 1: Decision Workflow for Solubility Enhancement

G start Compound Precipitates in Assay Buffer check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Optimize co-solvent concentration (e.g., DMSO, Ethanol, PEG) check_dmso->increase_dmso No check_ionizable Does the compound have ionizable groups? check_dmso->check_ionizable Yes success Solubility Issue Resolved increase_dmso->success ph_adjust Optimize buffer pH check_ionizable->ph_adjust Yes use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check_ionizable->use_cyclodextrin No ph_adjust->success use_surfactant Consider non-ionic surfactants (e.g., Tween 80) use_cyclodextrin->use_surfactant If ineffective use_cyclodextrin->success Success use_surfactant->success

Caption: A decision tree for troubleshooting poor solubility.

Issue 3: Compound Remains Insoluble Despite Previous Strategies

In some challenging cases, a combination of approaches or alternative methods may be required.

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[5] Non-ionic surfactants like Polysorbate 80 (Tween 80) are often preferred in biological assays due to their lower toxicity.[6]

  • Caution: Surfactants can interfere with biological membranes and protein function. Their use must be carefully validated in your specific assay.

For compounds that will be tested as a suspension, reducing the particle size can increase the dissolution rate according to the Noyes-Whitney equation.[5][19] This can be achieved through techniques like micronization or the preparation of nanosuspensions.[5][20][21] This is more commonly employed for in vivo studies but can be relevant for certain in vitro assays where dissolution rate is a limiting factor.

Concluding Remarks

Addressing the poor solubility of 1,5-benzothiazepine compounds is a critical step in obtaining reliable and reproducible bioassay data. A systematic and logical approach to formulation development, starting with simple co-solvent optimization and progressing to more advanced techniques like pH modification and the use of cyclodextrins, will significantly increase the likelihood of success. Always remember to validate your chosen solubilization strategy to ensure it does not interfere with the biological system under investigation.

References

  • Popescu, C., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Available from: [Link]

  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? (2025, July 31). YouTube. Available from: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]

  • Cyclodextrins in delivery systems: Applications. PMC - NIH. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available from: [Link]

  • Cyclodextrin. Wikipedia. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available from: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available from: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][5][14]diazepine-3-carboxylate does not influence bioavailability. PMC - PubMed Central. Available from: [Link]

  • Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies | ACS Omega. (2023, May 4). Available from: [Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Available from: [Link]

  • The mechanistic approach for the synthesis of 1,5-benzothiazepine derivatives. Available from: [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Available from: [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PMC. Available from: [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PubMed. Available from: [Link]

  • Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulatio. Available from: [Link]

  • Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. PMC. Available from: [Link]

  • 1, 5-BENZOTHIAZEPINES. :: Journal of Global Trends in Pharmaceutical Sciences ::. Available from: [Link]

  • Understanding impact of pre-dissolved polymers on dissolution behavior of soluble carbamazepine cocrystal. Available from: [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. Available from: [Link]

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Navigating the Spectral Labyrinth: A Troubleshooting Guide for Unexpected NMR Shifts in 2,3,4,5-Tetrahydro-1,5-benzothiazepine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of 2,3,4,5-Tetrahydro-1,5-benzothiazepine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of this important heterocyclic scaffold. As a Senior Application Scientist, I understand that unexpected NMR shifts can be a significant roadblock in research. This guide is structured to provide not just procedural solutions, but a deeper understanding of the underlying chemical principles that govern the NMR spectra of these flexible seven-membered ring systems.

Troubleshooting Guide: Deciphering Unexpected Shifts

This section addresses specific issues you may encounter during your NMR analysis, providing explanations and actionable experimental protocols.

Q1: Why do the aliphatic protons in the seven-membered ring (C2, C3, C4) show complex, overlapping multiplets, or shifts that don't match predictions?

The complexity in the 2-4 ppm region of the ¹H NMR spectrum of 2,3,4,5-tetrahydro-1,5-benzothiazepines is a hallmark of this system and arises primarily from its conformational flexibility. The seven-membered thiazepine ring is not planar and can exist in multiple conformations, such as chair, boat, and twist-boat forms, which can interconvert at room temperature.[1] This dynamic behavior has profound implications for the NMR spectrum.

Causality:

  • Diastereotopic Protons: The methylene protons at C2, C3, and C4 are often diastereotopic due to the chiral nature of the puckered ring. This means that even in a single conformation, the two protons on a given carbon are chemically non-equivalent and will have different chemical shifts, leading to more complex splitting patterns (e.g., AB quartets further split by adjacent protons).

  • Conformational Averaging: If the rate of interconversion between different ring conformations is on the same timescale as the NMR experiment, you will observe broadened signals or an average of the chemical shifts of the different conformers. If the interconversion is slow, you may see distinct sets of signals for each conformer.

  • Anisotropic Effects: The benzene ring's magnetic anisotropy can shield or deshield nearby protons depending on their spatial orientation relative to the ring. As the thiazepine ring flexes, the positions of the aliphatic protons relative to the aromatic ring change, leading to unpredictable shifts.

Experimental Protocol for Diagnosis:

  • Variable Temperature (VT) NMR: This is the most powerful tool to investigate conformational dynamics.

    • Procedure: Acquire ¹H NMR spectra at a range of temperatures (e.g., from room temperature down to -60 °C and up to 100 °C, solvent permitting).

    • Expected Outcome: As you lower the temperature, the rate of conformational interconversion will slow down. If you are observing an averaged spectrum at room temperature, you may see the broad signals resolve into sharp, distinct signals for the individual conformers at lower temperatures.[1] Conversely, raising the temperature might cause coalescence of distinct signals into a single, averaged peak.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will help you identify which protons are coupled to each other, allowing you to trace the spin systems of the aliphatic chain.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is attached to, which can help in assigning the signals to the C2, C3, and C4 positions.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments can reveal through-space proximities between protons. For example, you can identify which protons are spatially close to the aromatic ring or to each other in a particular conformation.

Diagram: Conformational Dynamics Workflow

start Unexpected Aliphatic Shifts vt_nmr Run Variable Temperature NMR start->vt_nmr two_d_nmr Acquire 2D NMR (COSY, HSQC, NOESY) start->two_d_nmr slow_exchange Slow Exchange Regime: Distinct conformer signals observed vt_nmr->slow_exchange Low Temp fast_exchange Fast Exchange Regime: Averaged signals observed vt_nmr->fast_exchange High Temp broadening Intermediate Exchange: Broadened signals vt_nmr->broadening Intermediate Temp analysis Analyze coupling constants and NOEs to determine major conformer(s) two_d_nmr->analysis slow_exchange->analysis conclusion Elucidate 3D structure and understand dynamic behavior analysis->conclusion

Caption: Workflow for investigating conformational dynamics.

Q2: The N-H proton signal is broad, shifted, or has disappeared entirely. What is the cause?

The chemical shift and appearance of the N-H proton are highly sensitive to its chemical environment.

Causality:

  • Chemical Exchange: The N-H proton can undergo chemical exchange with residual water or other protic impurities in the NMR solvent. This is a common cause of signal broadening. The rate of this exchange is often pH and temperature-dependent.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is quadrupolar. This can sometimes lead to broadening of the attached proton's signal.

  • Hydrogen Bonding: The N-H proton can act as a hydrogen bond donor. The extent of hydrogen bonding will depend on the solvent and the concentration of the sample. Increased hydrogen bonding typically shifts the N-H signal downfield.

  • pH: If the sample is acidic, the nitrogen can be protonated to form an ammonium salt (-NH₂⁺-). This will dramatically shift the signal downfield and can change the coupling patterns of adjacent protons. Conversely, in a basic medium, the proton may be deprotonated, causing the signal to disappear.

Experimental Protocol for Diagnosis:

  • D₂O Shake:

    • Procedure: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum.

    • Expected Outcome: The N-H proton will exchange with deuterium, and its signal will disappear from the spectrum. This is a definitive way to identify the N-H peak.

  • Solvent Titration:

    • Procedure: Acquire spectra in different solvents with varying hydrogen bonding capabilities (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

    • Expected Outcome: You will likely observe significant changes in the chemical shift of the N-H proton. In a hydrogen-bond-accepting solvent like DMSO-d₆, the N-H signal is often sharper and shifted further downfield compared to CDCl₃.

  • Concentration Study:

    • Procedure: Acquire spectra at different sample concentrations.

    • Expected Outcome: If intermolecular hydrogen bonding is significant, you will see a concentration-dependent chemical shift for the N-H proton.

  • pH Adjustment:

    • Procedure: If you suspect acidic or basic impurities, you can try adding a very small amount of a deuterated acid (e.g., TFA-d) or base (e.g., pyridine-d₅) to see how the spectrum changes. Be aware that this can cause other changes in the spectrum and may affect your sample's stability.

Q3: The aromatic proton signals are shifted significantly upfield or downfield from the expected 7.0-7.5 ppm range. Why?

While the protons on the fused benzene ring are a good starting point for spectral analysis, their chemical shifts can be influenced by several factors.

Causality:

  • Solvent Effects: Aromatic solvents like benzene-d₆ can induce significant shifts in the signals of aromatic protons through anisotropic effects. Protons located above the face of the benzene-d₆ ring will be shielded (shifted upfield), while those near the edge will be deshielded (shifted downfield).

  • Substitution on the Aromatic Ring: Electron-donating groups (e.g., -OCH₃, -NH₂) will generally shield the ortho and para protons, shifting them upfield. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) will deshield the ortho and para protons, shifting them downfield.

  • Conformation of the Thiazepine Ring: The conformation of the seven-membered ring can influence the electronic environment of the fused benzene ring, leading to minor but noticeable changes in the aromatic proton chemical shifts.

  • Protonation/Oxidation of Heteroatoms: Protonation of the nitrogen or oxidation of the sulfur to a sulfoxide or sulfone will withdraw electron density from the aromatic ring, causing a general downfield shift of the aromatic signals.

Experimental Protocol for Diagnosis:

  • Change the NMR Solvent:

    • Procedure: Re-run the spectrum in a non-aromatic solvent like CDCl₃ or DMSO-d₆ if you are using benzene-d₆, or vice versa.

    • Expected Outcome: Significant changes in the aromatic region upon switching to or from an aromatic solvent are a strong indication of solvent-induced shifts.

  • Check for Impurities:

    • Procedure: Carefully examine the spectrum for any unexpected signals that could correspond to reagents or byproducts from the synthesis.

    • Expected Outcome: Impurities with their own aromatic signals can overlap with your compound's signals, causing apparent shifts.

  • 2D NMR (HMBC):

    • Procedure: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between protons and carbons that are 2-3 bonds away.

    • Expected Outcome: This can help confirm the assignment of the aromatic protons by looking for correlations to carbons in the thiazepine ring.

Diagram: Factors Influencing Aromatic Shifts

aromatic_shifts Unexpected Aromatic Shifts solvent Solvent Effects (e.g., Benzene-d6) aromatic_shifts->solvent substituents Ring Substituents (EDG/EWG) aromatic_shifts->substituents conformation Thiazepine Ring Conformation aromatic_shifts->conformation heteroatom Heteroatom State (Protonation/Oxidation) aromatic_shifts->heteroatom

Caption: Key factors affecting aromatic proton chemical shifts.

Frequently Asked Questions (FAQs)

Q: What are the typical ¹H and ¹³C NMR chemical shifts for the 2,3,4,5-Tetrahydro-1,5-benzothiazepine core structure?

While the exact chemical shifts will vary depending on the solvent and any substituents, the following table provides an estimated range for the unsubstituted core structure based on data from derivatives.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
C2-H₂ ~2.5 - 3.5~30 - 40Often complex multiplets due to coupling with C3-H₂ and N-H.
C3-H₂ ~1.8 - 2.8~25 - 35Typically shows complex splitting from adjacent methylene groups.
C4-H₂ ~3.0 - 4.0~45 - 55Protons are adjacent to the nitrogen atom and are deshielded.
N5-H Highly variable (1.5 - 5.0)-Broad signal, dependent on solvent, concentration, and temperature.
Aromatic-H ~6.8 - 7.5~120 - 135Four protons with complex splitting patterns.
Aromatic-C (quaternary) -~130 - 150Two quaternary carbons, C5a and C9a.

Note: These are approximate ranges and can be significantly influenced by substituents and experimental conditions.[2]

Q: How can I identify impurities from the synthesis in my NMR spectrum?

Common impurities in the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepines may include starting materials (e.g., 2-aminothiophenol, unsaturated ketones), reagents, and solvents.

  • Actionable Advice:

    • Always run an NMR spectrum of your starting materials and any reagents used in the final steps of your synthesis.

    • Consult tables of common NMR solvent and impurity shifts.[3][4][5]

    • Residual high-boiling solvents like DMF, DMSO, or triethylamine are common culprits and have characteristic NMR signals.

References

  • Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Steel, P. J. (2002). 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. Journal of the Chemical Society, Perkin Transactions 2, (11), 1986-1993. [Link]

  • Prasad, C., Rao, A. V., & Rao, M. V. (2014). 1, 5-BENZOTHIAZEPINES. Journal of Global Trends in Pharmaceutical Sciences, 5(3), 1769-1786. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. [Link]

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Validation & Comparative

A Comparative Analysis of 1,5-Benzothiazepine and 1,4-Benzothiazepine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of numerous therapeutic agents. Among these, the benzothiazepine scaffold, a fusion of a benzene ring and a thiazepine ring, has garnered significant attention. The constitutional isomerism of the nitrogen and sulfur atoms within the seven-membered thiazepine ring gives rise to distinct classes, with 1,5-benzothiazepines and 1,4-benzothiazepines being the most extensively studied. While structurally similar, the subtle shift in heteroatom positioning profoundly influences their three-dimensional conformation and, consequently, their interaction with biological targets. This guide provides a comparative analysis of the bioactivity of 1,5- and 1,4-benzothiazepine derivatives, offering experimental insights and data to inform future drug discovery endeavors.

Structural Distinction: The Foundation of Divergent Bioactivity

The core difference between these two scaffolds lies in the relative positions of the sulfur and nitrogen atoms in the thiazepine ring. This seemingly minor alteration dictates the overall geometry and electronic distribution of the molecule, which are critical determinants of pharmacological activity.

Caption: Core structures of 1,5- and 1,4-Benzothiazepine.

Comparative Bioactivity Profile

While both isomers exhibit a broad spectrum of biological activities, there are notable distinctions in their primary therapeutic applications and mechanisms of action.

Biological Activity1,5-Benzothiazepines1,4-Benzothiazepines
Primary Application Cardiovascular (Calcium Channel Blockers), CNS depressantsCardiovascular (RyR2 stabilizers, SERCA2a activators), Anticancer
Key Examples Diltiazem, Clentiazem, Thiazesim, QuetiapineJTV-519, S107, ARM210
Mechanism of Action Blockade of L-type calcium channels.[1][][3]Stabilization of ryanodine receptor 2, activation of SERCA2a.[4][5]
Anticancer Activity Demonstrated against various cell lines (e.g., HeLa, MCF-7, Hep G-2, DU-145).[6][7][8]Explored as potential antitumor agents.[9][10]
Antimicrobial Activity Active against Gram-positive and Gram-negative bacteria, and fungal strains.[8][11][12][13]Less extensively studied for this application.

In-Depth Analysis of Key Bioactivities

Cardiovascular Effects: A Tale of Two Mechanisms

The most striking difference in the bioactivity of these isomers is observed in their cardiovascular applications.

1,5-Benzothiazepines: The Calcium Channel Blockers

The 1,5-benzothiazepine scaffold is famously represented by Diltiazem , a cornerstone in the management of hypertension, angina pectoris, and certain arrhythmias.[1][13] Diltiazem and its analogues exert their therapeutic effects by blocking the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[1][][3] This leads to vasodilation, a reduction in heart rate, and decreased myocardial contractility, ultimately lowering blood pressure and alleviating cardiac workload.[1][][3]

The mechanism involves binding to the α1 subunit of the L-type calcium channel, which is distinct from the binding sites of other calcium channel blockers like dihydropyridines and phenylalkylamines.[1]

Diltiazem Diltiazem (1,5-Benzothiazepine) LType L-type Calcium Channel Diltiazem->LType Binds to & Blocks Ca_Influx Ca²⁺ Influx LType->Ca_Influx Inhibits Vasc_Smooth_Muscle Vascular Smooth Muscle Ca_Influx->Vasc_Smooth_Muscle Cardiac_Muscle Cardiac Muscle Ca_Influx->Cardiac_Muscle Vasodilation Vasodilation Vasc_Smooth_Muscle->Vasodilation Leads to Reduced_HR_Contractility Reduced Heart Rate & Contractility Cardiac_Muscle->Reduced_HR_Contractility Leads to

Caption: Mechanism of action of Diltiazem.

1,4-Benzothiazepines: Modulators of Intracellular Calcium Handling

In contrast, recent research has highlighted a different cardiovascular role for 1,4-benzothiazepine derivatives. These compounds have been identified as stabilizers of the ryanodine receptor 2 (RyR2) and activators of the sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a).[4][5] RyR2 is a calcium release channel on the sarcoplasmic reticulum, and its dysfunction can lead to arrhythmias. SERCA2a is responsible for pumping calcium back into the sarcoplasmic reticulum, promoting muscle relaxation. By targeting these intracellular calcium handling proteins, 1,4-benzothiazepines offer a novel approach to treating heart failure and arrhythmias.[4][5]

Anticancer Potential: A Shared but Nuanced Activity

Both 1,5- and 1,4-benzothiazepine scaffolds have been explored for their anticancer properties.

Derivatives of 1,5-benzothiazepines have demonstrated significant cytotoxic activity against a range of cancer cell lines, including liver, prostate, and breast cancer.[6][7] For instance, certain halogenated phenyl substituted 1,5-benzothiazepines have shown potent antiproliferative effects.[6]

Similarly, 1,4-benzothiazepine derivatives have been investigated as potential antitumor agents, with some compounds exhibiting strong activity against human cancer cell lines.[9] The mechanism of their anticancer action is an active area of research and may involve multiple pathways.

Antimicrobial Activity: A Promising Avenue for 1,5-Benzothiazepines

A significant body of research supports the antimicrobial potential of 1,5-benzothiazepine derivatives. These compounds have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as several fungal strains.[8][11][12][13] The structure-activity relationship studies suggest that substitutions on the phenyl rings can significantly influence their antimicrobial potency.[13] While some 1,4-benzothiazines (a related but different scaffold) have shown antimicrobial activity, this is a less explored area for 1,4-benzothiazepines.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiazepines is highly dependent on the nature and position of substituents on the bicyclic system.

  • For 1,5-Benzothiazepines (Calcium Channel Blockade):

    • The presence of a 4'-aryl methyl ethylamino side chain is crucial for activity.

    • An ester group at the 3-position, as seen in Diltiazem, enhances potency.[15]

  • For Anticancer and Antimicrobial Activity:

    • Electron-withdrawing groups, such as halogens, on the phenyl rings often enhance the cytotoxic and antimicrobial effects of both isomers.[6][12]

Experimental Protocols

Protocol 1: In Vitro Calcium Channel Blocking Assay (for 1,5-Benzothiazepines)

This protocol outlines a method to assess the ability of a test compound to block L-type calcium channels, a hallmark of 1,5-benzothiazepine bioactivity.

Workflow Diagram:

start Start: Cell Culture (e.g., A7r5 cells) load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) start->load_dye wash Wash cells to remove extracellular dye load_dye->wash add_compound Add test compound (1,5-benzothiazepine derivative) wash->add_compound depolarize Induce depolarization with high K⁺ solution add_compound->depolarize measure_fluorescence Measure changes in intracellular Ca²⁺ concentration via fluorescence depolarize->measure_fluorescence analyze Analyze data to determine IC₅₀ value measure_fluorescence->analyze end End analyze->end

Caption: Workflow for a calcium channel blocking assay.

Methodology:

  • Cell Culture: Culture a suitable cell line expressing L-type calcium channels (e.g., A7r5 rat vascular smooth muscle cells) to confluency in appropriate media.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM) in a physiological salt solution.

  • Washing: Gently wash the cells to remove any excess extracellular dye.

  • Compound Incubation: Add varying concentrations of the test 1,5-benzothiazepine derivative to the cells and incubate.

  • Depolarization: Stimulate the cells with a high potassium solution to induce membrane depolarization and open voltage-gated calcium channels.

  • Fluorescence Measurement: Monitor the change in fluorescence intensity, which corresponds to the influx of calcium.

  • Data Analysis: Plot the inhibition of calcium influx against the compound concentration to determine the IC₅₀ value.

Protocol 2: MTT Assay for Cytotoxicity (for both isomers)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of the benzothiazepine derivatives on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value of the compound.

Conclusion and Future Perspectives

The comparative analysis of 1,5- and 1,4-benzothiazepines reveals a fascinating case of how subtle structural modifications can lead to distinct pharmacological profiles. While 1,5-benzothiazepines are well-established as L-type calcium channel blockers with significant cardiovascular applications, 1,4-benzothiazepines are emerging as promising modulators of intracellular calcium handling. Both scaffolds demonstrate potential in oncology, and 1,5-benzothiazepines, in particular, show promise as antimicrobial agents.

Future research should focus on elucidating the precise mechanisms of action for the anticancer and antimicrobial activities of these compounds. Further exploration of the structure-activity relationships will be crucial for the rational design of more potent and selective derivatives. The development of novel synthetic methodologies will also play a key role in expanding the chemical diversity of benzothiazepines available for biological screening.[16][17][18] Ultimately, a deeper understanding of the bioactivity of these versatile scaffolds will pave the way for the development of new and improved therapeutic agents.

References

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A Comparative Guide to Diltiazem and Novel 2,3,4,5-Tetrahydro-1,5-Benzothiazepine Analogs as Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the established calcium channel blocker, diltiazem, with novel 2,3,4,5-tetrahydro-1,5-benzothiazepine analogs. It explores their mechanisms of action, structure-activity relationships, and performance in key preclinical assays, offering valuable insights for the development of next-generation cardiovascular therapeutics.

Introduction: The L-type Calcium Channel as a Therapeutic Target

Voltage-gated L-type calcium channels (Ca_v1.2) are critical regulators of cardiovascular function.[1] Their role in mediating calcium influx into cardiac and vascular smooth muscle cells makes them a prime target for therapeutic intervention in conditions such as hypertension, angina pectoris, and certain arrhythmias.[2] Diltiazem, a benzothiazepine derivative, has long been a cornerstone in the clinical management of these disorders. However, the quest for agents with improved potency, selectivity, and pharmacokinetic profiles has driven the exploration of novel analogs, including a promising class of 2,3,4,5-tetrahydro-1,5-benzothiazepines.

Diltiazem: The Clinical Benchmark

Diltiazem is a non-dihydropyridine calcium channel blocker that exerts its therapeutic effects by binding to the α1 subunit of the L-type calcium channel.[3] This interaction inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in myocardial contractility and heart rate.[2][4] The drug exhibits state-dependent binding, showing a higher affinity for open and inactivated channels, which contributes to its efficacy.[1][5]

Mechanism of Action of Diltiazem

Diltiazem Diltiazem L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Diltiazem->L_type_Ca_Channel Binds to Ca_Influx Decreased Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits Vascular_Smooth_Muscle Vascular Smooth Muscle Ca_Influx->Vascular_Smooth_Muscle Cardiac_Muscle Cardiac Muscle Ca_Influx->Cardiac_Muscle Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Leads to Reduced_Contractility Reduced Contractility Cardiac_Muscle->Reduced_Contractility Leads to Reduced_HR Reduced Heart Rate Cardiac_Muscle->Reduced_HR Leads to BP Decreased Blood Pressure Vasodilation->BP Coronary_Blood_Flow Increased Coronary Blood Flow Vasodilation->Coronary_Blood_Flow Cardiac_Workload Decreased Cardiac Workload Reduced_Contractility->Cardiac_Workload Reduced_HR->Cardiac_Workload

Caption: Mechanism of action of Diltiazem.

Novel 2,3,4,5-Tetrahydro-1,5-Benzothiazepine Analogs: The Next Frontier

The 2,3,4,5-tetrahydro-1,5-benzothiazepine scaffold represents a promising area for the development of novel calcium channel blockers. Modifications to this core structure have been explored to enhance potency, selectivity, and duration of action compared to diltiazem.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of diltiazem and its analogs have revealed several key features for potent calcium channel blocking activity. For diltiazem-like compounds, essential pharmacophores include a 4'-aryl methyl ether and a basic substituent attached to the nitrogen at position 1, with a pKa in the physiological range.[6] The presence of an electron-withdrawing group at position C6 can also enhance potency.[6] For the novel 2,3,4,5-tetrahydro-1,5-benzothiazepine analogs, research is ongoing to fully elucidate the SAR. However, initial studies suggest that substitutions on the phenyl ring and modifications of the side chain at the nitrogen atom can significantly impact activity.

Head-to-Head Performance Evaluation: Diltiazem vs. Novel Analogs

The true potential of these novel analogs can only be assessed through direct comparative studies with the clinical standard, diltiazem. Key performance indicators include potency (IC50) in blocking L-type calcium channels and the functional consequence of this blockade, such as vasorelaxation.

Comparative Potency of Diltiazem and Analogs

While comprehensive public data directly comparing diltiazem with a wide range of novel 2,3,4,5-tetrahydro-1,5-benzothiazepine analogs is still emerging, studies on related benzazepinone analogs have shown promising results. For instance, certain benzazepinone derivatives have demonstrated greater potency and a longer duration of antihypertensive action than second-generation diltiazem analogs like TA-3090.[7]

The following table presents known IC50 values for diltiazem against different calcium channel subtypes, providing a benchmark for the evaluation of novel compounds.[5]

CompoundCa_v Channel SubtypeIC50 (µM)
Diltiazemα1C (L-type)60
Diltiazemα1E (R-type)220
Diltiazemα1A (P/Q-type)270

Experimental Protocols for Comparative Assessment

To ensure a robust and objective comparison, standardized and validated experimental protocols are essential. The following sections detail the methodologies for two key assays used to characterize calcium channel blockers.

Electrophysiological Assessment: Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is the gold standard for directly measuring the effect of a compound on ion channel activity.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on L-type calcium channels.

Experimental Workflow:

Cell_Culture Cell Culture (e.g., HEK293 cells stably expressing Ca_v1.2) Pipette_Prep Micropipette Preparation (Pulling, fire-polishing, filling with internal solution) Cell_Culture->Pipette_Prep Seal_Formation Giga-ohm Seal Formation (Cell-attached configuration) Pipette_Prep->Seal_Formation Whole_Cell Establish Whole-Cell Configuration (Rupture cell membrane) Seal_Formation->Whole_Cell Voltage_Clamp Voltage Clamp (Hold at -80mV, depolarize to elicit Ca²⁺ current) Whole_Cell->Voltage_Clamp Drug_Application Compound Application (Cumulative concentrations) Voltage_Clamp->Drug_Application Data_Acquisition Data Acquisition (Measure peak Ca²⁺ current) Drug_Application->Data_Acquisition Analysis Data Analysis (Dose-response curve, IC50 calculation) Data_Acquisition->Analysis

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Step-by-Step Methodology:

  • Cell Preparation: Culture human embryonic kidney (HEK293) cells stably expressing the human α1C subunit of the L-type calcium channel.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ. Fire-polish the tip to ensure a smooth surface for sealing. Fill the pipette with an internal solution containing (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.[9]

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[8]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.[8]

  • Voltage-Clamp Protocol: Hold the cell membrane potential at -80 mV. Apply depolarizing voltage steps to 0 mV for 200 ms to elicit inward calcium currents.

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound (diltiazem or novel analog). Allow for equilibration at each concentration.

  • Data Acquisition and Analysis: Record the peak inward current at each concentration. Plot the percentage of current inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Functional Assessment: Ex Vivo Aortic Ring Vasorelaxation Assay

This assay provides a functional measure of a compound's ability to relax vascular smooth muscle, a direct consequence of calcium channel blockade.[10]

Objective: To determine the potency of test compounds in relaxing pre-contracted aortic rings.

Experimental Workflow:

Aorta_Dissection Aorta Dissection (Thoracic aorta from rat or rabbit) Ring_Preparation Aortic Ring Preparation (Cut into 2-3 mm rings) Aorta_Dissection->Ring_Preparation Mounting Mounting in Organ Bath (Under optimal tension) Ring_Preparation->Mounting Equilibration Equilibration (In physiological salt solution) Mounting->Equilibration Contraction Induce Contraction (e.g., with high KCl or phenylephrine) Equilibration->Contraction Drug_Addition Cumulative Addition of Compound Contraction->Drug_Addition Tension_Measurement Measure Isometric Tension Drug_Addition->Tension_Measurement Analysis Data Analysis (Concentration-response curve, EC50/IC50) Tension_Measurement->Analysis

Caption: Workflow for aortic ring vasorelaxation assay.

Step-by-Step Methodology:

  • Tissue Preparation: Euthanize a male Wistar rat and excise the thoracic aorta. Carefully remove adhering connective tissue and cut the aorta into 2-3 mm wide rings.[11]

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Apply an optimal resting tension of 2g.[11]

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Contraction: Induce a sustained contraction by adding a high concentration of KCl (e.g., 80 mM) or an α-adrenergic agonist like phenylephrine (e.g., 1 µM).

  • Compound Addition: Once a stable contraction plateau is reached, add cumulative concentrations of the test compound (diltiazem or novel analog) to the organ bath.

  • Data Acquisition and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by KCl or phenylephrine. Plot the percentage of relaxation against the compound concentration to determine the EC50 or IC50 value.

Pharmacokinetic Profile: A Critical Determinant of In Vivo Efficacy

While in vitro potency is crucial, a favorable pharmacokinetic profile is equally important for the successful translation of a compound into a therapeutic agent.

Comparative Pharmacokinetics

Diltiazem is well-absorbed orally but undergoes extensive first-pass metabolism, resulting in a bioavailability of approximately 40-50%.[2] It is metabolized by the cytochrome P450 system, primarily CYP3A4.[2] The pharmacokinetic parameters of novel 2,3,4,5-tetrahydro-1,5-benzothiazepine analogs will need to be thoroughly investigated to assess their potential for improved bioavailability, half-life, and metabolic stability compared to diltiazem.

ParameterDiltiazemNovel Analogs
Bioavailability ~40-50%To be determined
Half-life 3-5 hoursTo be determined
Metabolism Extensive (CYP3A4)To be determined
Protein Binding ~80%To be determined

Conclusion and Future Directions

The development of novel 2,3,4,5-tetrahydro-1,5-benzothiazepine analogs as calcium channel blockers holds significant promise for advancing the treatment of cardiovascular diseases. While diltiazem remains a valuable therapeutic agent, the potential for enhanced potency, selectivity, and improved pharmacokinetic properties offered by these novel compounds warrants further investigation. Rigorous head-to-head comparisons using standardized electrophysiological and functional assays, as detailed in this guide, will be critical in identifying lead candidates for further preclinical and clinical development. The ultimate goal is to translate these scientific advancements into safer and more effective therapies for patients worldwide.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,3,4,5-Tetrahydro-1,5-benzothiazepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the cross-reactivity of 2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives, a class of compounds with significant therapeutic potential. As researchers and drug development professionals, understanding the potential for off-target interactions is paramount for developing safe and effective therapeutics. This document will delve into the known biological targets of these derivatives, outline a robust experimental workflow for assessing cross-reactivity, and provide insights into the structure-activity relationships that govern their binding profiles.

The Significance of Cross-Reactivity in Drug Development

The 1,5-benzothiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs.[1] Derivatives of 2,3,4,5-tetrahydro-1,5-benzothiazepine have demonstrated a wide array of biological activities, including but not limited to, cardiovascular, central nervous system (CNS), anticancer, and antimicrobial effects.[2][3][4] This broad bioactivity, while promising, also raises a critical consideration in drug development: the potential for cross-reactivity.

Cross-reactivity, the ability of a compound to bind to multiple, often unintended, biological targets, can lead to unforeseen side effects or even therapeutic benefits.[5][6][7][8] For 2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives, their inherent structural flexibility allows them to interact with a variety of receptors and enzymes. Therefore, a thorough investigation of their cross-reactivity profile is not merely a regulatory requirement but a fundamental step in understanding their overall pharmacological profile and ensuring patient safety.[9][10][11]

Known Biological Targets and Potential for Off-Target Binding

The diverse pharmacological effects of 2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives stem from their interactions with multiple biological targets. Understanding this polypharmacology is key to predicting and assessing cross-reactivity.

Primary Targets and Therapeutic Actions:

  • Cardiovascular System: A prominent class of 1,5-benzothiazepines, exemplified by diltiazem, acts as calcium channel blockers, leading to their use in treating hypertension and angina.[1] Other derivatives have shown potent angiotensin-converting enzyme (ACE) inhibitory activity.[2][12]

  • Central Nervous System: Certain derivatives exhibit anxiolytic and antipsychotic effects, interacting with CNS receptors.[13] For instance, some benzodiazepine derivatives are known to have unwanted side effects like memory loss.[13]

  • Anticancer Activity: Several studies have highlighted the potential of these derivatives as anticancer agents, with some compounds showing inhibitory activity against various cancer cell lines.[3][14][15] Halogen substitution on the phenyl ring has been shown to enhance anticancer activity.[14]

  • Antimicrobial and Antifungal Activity: A number of synthesized 1,5-benzothiazepine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[4][16]

  • Enzyme Inhibition: Beyond cardiovascular targets, derivatives have been identified as inhibitors of other enzymes, such as tyrosinase.[17]

Potential for Cross-Reactivity:

The ability of this scaffold to interact with targets as diverse as ion channels, enzymes, and G-protein coupled receptors underscores the high probability of cross-reactivity. For example, a derivative designed as a calcium channel blocker might also exhibit affinity for other ion channels or CNS receptors, leading to off-target effects. Similarly, the structural motifs that confer anticancer activity could potentially interact with other kinases or cellular proteins.

Experimental Workflow for Assessing Cross-Reactivity

A systematic and tiered approach is essential for comprehensively evaluating the cross-reactivity of 2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives. The following workflow outlines a robust strategy, moving from broad, high-throughput screening to more focused, mechanistic studies.

Cross_Reactivity_Workflow cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Functional & Mechanistic Assays cluster_3 Tier 4: In Vivo & Safety Pharmacology A Compound Synthesis & Characterization B High-Throughput Screening (HTS) (e.g., Radioligand Binding Assays) A->B Test Compound C Broad Kinase Panel B->C D GPCR Panel B->D E Ion Channel Panel B->E F Hit Identification (Binding > 50% at 10 µM) C->F Primary Screening Data D->F Primary Screening Data E->F Primary Screening Data G Dose-Response Assays (IC50 / Ki Determination) F->G Confirmed Hits H Cell-Based Functional Assays (Agonist/Antagonist Mode) G->H Potent Off-Targets I Enzyme Activity Assays G->I K In Vivo Target Occupancy Studies G->K Characterized Off-Targets J Downstream Signaling Pathway Analysis H->J I->J J->K Characterized Off-Targets L Animal Models of Off-Target Effects K->L M Regulatory Toxicology Studies L->M

Caption: A tiered experimental workflow for assessing the cross-reactivity of drug candidates.

Detailed Protocol: In Vitro Radioligand Binding Assay for Off-Target Screening

This protocol describes a representative radioligand binding assay, a common method for initial cross-reactivity screening against a panel of receptors.

Objective: To determine the percentage inhibition of radioligand binding to a specific receptor by a test compound (a 2,3,4,5-tetrahydro-1,5-benzothiazepine derivative) at a fixed concentration.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [³H]-ligand)

  • Assay buffer (specific to the receptor)

  • Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor)

  • Scintillation vials and cocktail

  • Filter plates and harvester

  • Liquid scintillation counter

Procedure:

  • Compound Dilution: Prepare a working solution of the test compound in assay buffer at a final concentration of 10 µM.

  • Assay Plate Preparation:

    • To "Total Binding" wells, add assay buffer.

    • To "Non-Specific Binding" wells, add the non-specific binding control.

    • To "Test Compound" wells, add the diluted test compound.

  • Membrane Addition: Add the cell membrane preparation to all wells.

  • Radioligand Addition: Add the radioligand to all wells.

  • Incubation: Incubate the plate at a specific temperature and for a duration optimized for the target receptor to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Calculate the percentage inhibition by the test compound: % Inhibition = [(Specific Binding - Test Compound Binding) / Specific Binding] * 100.

Rationale for Experimental Choices:

  • Radioligand Binding Assay: This method is highly sensitive and specific for quantifying the interaction between a compound and its target receptor. It provides a direct measure of binding affinity.

  • Fixed Concentration Screening (10 µM): A concentration of 10 µM is a standard starting point in early drug discovery to identify compounds with significant off-target binding. Hits are typically defined as compounds causing >50% inhibition at this concentration.

  • Self-Validating System: The inclusion of "Total Binding" and "Non-Specific Binding" controls in every assay is crucial for data validation. The difference between these two values provides the window for specific binding, ensuring the reliability of the calculated percentage inhibition.

Comparative Analysis of 2,3,4,5-Tetrahydro-1,5-benzothiazepine Derivatives

The following table summarizes the reported biological activities of various 1,5-benzothiazepine derivatives, highlighting their diverse target interactions. While a direct cross-reactivity comparison is not available in the literature, this table illustrates the polypharmacology of the scaffold.

Compound Class/DerivativePrimary Target/ActivityIC₅₀ / Kᵢ / EC₅₀Potential for Cross-ReactivityReference
2,3-Dihydro-1,5-benzothiazepine derivativesTyrosinase InhibitorsIC₅₀: 1.21 to 70.65 µMCould interact with other metalloenzymes.[17]
(R)-3-amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid derivativesACE InhibitorsPotent in vitro and in vivo activityPotential to interact with other zinc metalloproteinases.[2]
2H-pyrrolo[3,4-b][2][18]benzothiazepine derivativesAnti-HIV-1 (Reverse Transcriptase)EC₅₀: 0.3 to 40 µMMay interact with other nucleic acid polymerases.[2]
Diaryl benzo[b][13][18]thiazepine derivativesAnticancer (various cell lines)IC₅₀: ~1.5 µMHigh potential for off-target kinase inhibition.[3]
2,3,4,5-tetrahydro-N-(5-morpholinopentanoyl)-[2][18]benzo[f] thiazepinesCalcium AntagonistIn vitro activity compared to DiltiazemPotential to interact with other ion channels (e.g., sodium, potassium).[19]
4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-oneAnxiolyticAnxiolytic effect at various dosesLikely interacts with GABA-A receptors, with potential for subtype cross-reactivity and interaction with other CNS targets.[13]

Structure-Activity Relationships and Cross-Reactivity

The substitution pattern on the 2,3,4,5-tetrahydro-1,5-benzothiazepine core significantly influences its biological activity and, consequently, its cross-reactivity profile.

SAR_Diagram cluster_0 Structure-Activity Relationship (SAR) for Cross-Reactivity cluster_R1 Substituents on Benzene Ring cluster_R2 Substituents at N-5 cluster_R3 Substituents at C-2, C-3, C-4 Core 2,3,4,5-Tetrahydro-1,5-benzothiazepine Core R1_node Halogens (e.g., Cl, Br) - Enhance anticancer activity - Modulate CNS effects Core->R1_node Modulate lipophilicity & electronic properties R2_node Alkyl/Aryl groups - Influence cardiovascular activity (e.g., ACE inhibition) Core->R2_node Impacts interaction with enzyme active sites R3_node Phenyl/Substituted Phenyl groups - Critical for tyrosinase inhibition and anticancer properties Core->R3_node Key for specific target recognition

Sources

Definitive Guide: Confirming Enantiomeric Purity of 2,3,4,5-Tetrahydro-1,5-benzothiazepine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

The 1,5-benzothiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster calcium channel blockers like Diltiazem and emerging HIV-1 protease inhibitors. Unlike its dihydro- precursors, the 2,3,4,5-tetrahydro-1,5-benzothiazepine core introduces increased conformational flexibility and often possesses two contiguous stereocenters (typically at C2 and C3).

Confirming the enantiomeric purity (ee%) of this scaffold is not merely a regulatory compliance box—it is a safety mandate. The biological activity often resides in a single enantiomer (e.g., the cis-(+)-isomer), while the antipode may exhibit off-target toxicity or metabolic instability.

This guide objectively compares the three primary methodologies for establishing enantiopurity: Chiral HPLC (Normal Phase) , Supercritical Fluid Chromatography (SFC) , and NMR using Chiral Solvating Agents (CSAs) .

Methodological Landscape: A Comparative Analysis

The following table synthesizes performance metrics based on standard laboratory workflows for lipophilic heterocyclic amines.

Table 1: Comparative Performance Matrix
FeatureMethod A: Chiral HPLC (Normal Phase) Method B: Chiral SFC Method C: 1H-NMR (CSA)
Primary Mechanism H-bonding/Steric inclusion on Polysaccharide CSPsSupercritical CO₂ + Modifier on Polysaccharide CSPsDiastereomeric complexation in solution
Resolution (

)
High (>2.5) Very High (>3.0) Low (Peak Splitting)
Analysis Time 20–45 mins5–12 mins10–15 mins (Prep dependent)
Solvent Consumption High (Hexane/IPA)Low (CO₂/MeOH)Minimal (Deuterated solvent)
Sensitivity (LOD) High (UV/Vis)Moderate to HighLow (mg scale required)
Scalability Linear scale-up to Prep-HPLCExcellent (Easy solvent removal)Not applicable for separation
Cost per Run High (Solvent disposal)LowModerate (Deuterated solvents)

Deep Dive: Experimental Protocols

Method A: Chiral HPLC (The Gold Standard)

Rationale: Amylose and cellulose carbamate derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H) are the industry standard for benzothiazepines due to the "fit" of the seven-membered thiazepine ring into the chiral grooves of the polymer.

Protocol:

  • Column Selection: Start with Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

    • Why: The helical amylose backbone provides superior inclusion for the bulky benzothiazepine fused ring system compared to cellulose.

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).

    • Critical Step: DEA is mandatory to mask residual silanol groups. Without it, the basic nitrogen in the thiazepine ring will cause severe peak tailing, destroying resolution.

  • Conditions: Flow rate 1.0 mL/min; Temp 25°C; UV detection at 254 nm (aromatic core) and 220 nm (amide/amine).

Self-Validation:

  • Calculate the Tailing Factor (

    
    ). If 
    
    
    
    , increase DEA concentration to 0.2% or switch to Ethanol as the modifier to alter solvation shells.
Method B: Chiral SFC (The Modern Efficiency)

Rationale: SFC utilizes supercritical CO₂ which has high diffusivity and low viscosity. This allows for higher flow rates without backpressure limitations, crucial for high-throughput screening of synthesis libraries.

Protocol:

  • Column: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC or Lux Cellulose-2).

    • Why: The chlorinated stationary phases often show orthogonal selectivity to AD/OD columns in SFC mode, providing better separation of the cis vs. trans diastereomers inherent in the tetrahydro scaffold.

  • Mobile Phase: CO₂ (80%) / Methanol (20%) with 0.2% Isopropylamine (IPAm).

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Self-Validation:

  • Check the "System Peaks" (negative peaks from injection solvent). Ensure the sample is dissolved in the mobile phase modifier (MeOH) to prevent solvent effects from distorting the early eluting enantiomer.

Method C: 1H-NMR with Chiral Solvating Agents (The Quick Screen)

Rationale: Useful for initial "quick looks" during synthesis optimization when developing a chromatography method is a bottleneck.

Protocol:

  • Sample Prep: Dissolve 5 mg of the benzothiazepine in 0.6 mL

    
    .
    
  • CSA Addition: Add 2-3 equivalents of (R)-(-)-2,2,2-Trifluoroanthrylethanol (Pirkle Alcohol) .

  • Analysis: Focus on the C2-proton or N-H proton signals.

    • Mechanism:[1][2] The CSA forms transient diastereomeric solvates via H-bonding with the thiazepine nitrogen/carbonyl. This induces a chemical shift difference (

      
      ) between the enantiomers.
      
  • Calculation: Integrate the split peaks to determine the ratio (

    
    ).
    

Decision Logic & Workflows

The following diagrams illustrate the decision-making process and the experimental workflow for validating the method.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Enantiopurity Check IsPure Is sample >95% chemically pure? Start->IsPure Purify Perform Achiral Purification (Flash/Prep-HPLC) IsPure->Purify No Throughput High Throughput Required? IsPure->Throughput Yes Purify->IsPure SFC Select Chiral SFC (Speed/Green) Throughput->SFC Yes (>10 samples/day) Trace Trace Impurity (<0.1%) Analysis? Throughput->Trace No HPLC Select Chiral HPLC (Sensitivity/Stability) Trace->HPLC Yes (QC Release) NMR Select NMR w/ CSA (Rough Estimate only) Trace->NMR No (Reaction Monitoring)

Caption: Decision matrix for selecting the optimal chiral analysis technique based on sample purity and throughput needs.

Diagram 2: Validated HPLC/SFC Workflow

Workflow Sample Crude Sample (Tetrahydro-1,5-benzothiazepine) Screen Column Screening (AD-H, OD-H, IC) Sample->Screen Optimize Mobile Phase Optimization (IPA vs EtOH, %DEA) Screen->Optimize Rs < 1.5 Validate Validation (ICH Q2) Specificity, Linearity, Accuracy Screen->Validate Rs > 2.0 Optimize->Screen Fail Optimize->Validate Success Final Final QC Method Validate->Final

Caption: Step-by-step workflow from crude sample to validated Quality Control method.

References

  • MDPI. (2018). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases. Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

  • ResearchGate. (2018). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution. Retrieved from [Link]

  • Journal of Chromatography A. (2003). Enantioselective liquid chromatography of C3-chiral 2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one. (Cited for mechanistic parallel). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.